molecular formula C10H15N3O2 B3021128 2-(4-Ethoxyanilino)acetohydrazide CAS No. 100133-39-9

2-(4-Ethoxyanilino)acetohydrazide

Cat. No.: B3021128
CAS No.: 100133-39-9
M. Wt: 209.24 g/mol
InChI Key: SBGTZGYSJPRABB-UHFFFAOYSA-N
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Description

2-(4-Ethoxyanilino)acetohydrazide is a specialty hydrazide derivative of significant interest in organic and medicinal chemistry research. Its molecular structure features both a hydrazide moiety and a 4-ethoxyanilino group, making it a versatile building block for the synthesis of diverse heterocyclic compounds. This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Key Research Applications and Value The primary research value of this compound lies in its role as a precursor for the synthesis of hydrazide-hydrazones and other nitrogen-containing heterocycles. Hydrazide-hydrazones, synthesized via the condensation of hydrazides with aldehydes or ketones, are a prominent class of compounds studied for their broad biological activities, including their potential as enzyme inhibitors . Research on closely related structures has demonstrated that such compounds can exhibit potent inhibitory activity against enzymes like laccase from Trametes versicolor , with some derivatives showing micromolar-range inhibition constants (K i ) . This makes them valuable probes for biochemical studies and potential agrochemical research. Furthermore, hydrazide derivatives are key intermediates in constructing important heterocyclic scaffolds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are core structures in many pharmaceuticals and agrochemicals . The 4-ethoxy substituent on the anilino ring can influence the compound's electronic properties and solubility, thereby modulating the behavior and reactivity of the final synthesized molecules. Mechanism of Action in Research Contexts The mechanism of action for derivatives of this compound is context-dependent on the final synthesized molecule. For instance, when transformed into hydrazide-hydrazones, these compounds can function as enzyme inhibitors. Molecular docking studies of similar molecules suggest they can bind competitively at the enzyme's active site. For example, some hydrazide-hydrazone derivatives are known to interact with the substrate-binding pocket of laccase, thereby blocking the natural substrate and inhibiting enzymatic activity . The specific binding interactions are often stabilized by hydrogen bonding and van der Waals forces involving the hydrazone linkage and the substituents on the aromatic rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyanilino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-9-5-3-8(4-6-9)12-7-10(14)13-11/h3-6,12H,2,7,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGTZGYSJPRABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360674
Record name 2-(4-ethoxyanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100133-39-9
Record name 2-(4-ethoxyanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxyanilino)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethoxyanilino)acetohydrazide, a molecule of interest in the field of medicinal chemistry. With the MDL number MFCD02255627, this compound belongs to the acetohydrazide class, a group of molecules known for their diverse biological activities. This document will delve into its chemical identity, a proposed synthesis protocol based on established methods for analogous compounds, and an exploration of its potential applications in drug discovery, supported by data from related structures.

Chemical Identity and Physicochemical Properties

PropertyValueSource
MDL Number MFCD02255627[1]
Molecular Formula C10H15N3O2[1]
Molecular Weight 209.25 g/mol [1]
Canonical SMILES CCOC1=CC=C(C=C1)NCC(=O)NN
InChI Key (Predicted)

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been empirically determined in the reviewed literature. These would need to be established through experimental analysis.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the hydrazinolysis of its corresponding ethyl ester precursor, ethyl 2-(4-ethoxyanilino)acetate. This method is a well-established procedure for the formation of acetohydrazides from their ester counterparts. The protocol described below is adapted from the successful synthesis of a structurally similar compound, 2-[(4-methylphenyl)amino]acetohydrazide[2].

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Charge reactor with ethyl 2-(4-ethoxyanilino)acetate and Ethanol B Add Hydrazine Hydrate (99%) A->B Molar excess C Heat the mixture on a water bath for 6 hours B->C D Remove excess ethanol by distillation C->D E Cool the reaction mixture D->E F Collect the precipitated solid by filtration E->F G Recrystallize the crude product from ethanol F->G

Sources

The 2-(4-Ethoxyanilino)acetohydrazide Scaffold: A Technical Guide to Synthesis, SAR, and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-(4-Ethoxyanilino)acetohydrazide Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Chemical Space Analysis

The This compound scaffold represents a strategic hybridization in medicinal chemistry. It fuses the 4-ethoxyaniline (p-phenetidine) moiety—historically significant for its analgesic/antipyretic properties (e.g., Phenacetin)—with a reactive acetohydrazide tail.

While the phenetidine core provides established COX-inhibitory potential and favorable lipophilicity (logP ~1.5–2.0), the acetohydrazide functionality serves as a versatile "warhead" for further derivatization. It allows for the rapid generation of hydrazones (Schiff bases) , 1,3,4-oxadiazoles , and 4-thiazolidinones , transforming a simple linker into a complex pharmacophore capable of metal chelation and hydrogen bonding with diverse biological targets (DNA gyrase, COX-2, Tubulin).

This guide details the synthesis, structural validation, and biological activity spectrum of these derivatives, focusing on their utility as non-ulcerogenic anti-inflammatory agents and broad-spectrum antimicrobials.

Synthesis & Structural Validation

The "Self-Validating" Synthetic Workflow

To ensure reproducibility and high yield, the synthesis must follow a stepwise progression where each intermediate acts as a purity checkpoint for the next.

Step 1: N-Alkylation (Esterification)
  • Reactants: 4-Ethoxyaniline (p-Phenetidine) + Ethyl chloroacetate.

  • Catalyst/Solvent: Anhydrous Potassium Carbonate (

    
    ) in Acetone or DMF.
    
  • Mechanism:

    
     nucleophilic substitution. The amino group attacks the 
    
    
    
    -carbon of the ethyl chloroacetate.
  • Validation: Monitoring by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the aniline spot indicates completion.

Step 2: Hydrazinolysis (The Core Scaffold)
  • Reactants: Ethyl 2-(4-ethoxyanilino)acetate + Hydrazine Hydrate (80-99%).

  • Conditions: Reflux in Ethanol for 3–6 hours.

  • Critical Control Point: The reaction must be anhydrous enough to prevent hydrolysis of the ester to the acid, but hydrazine hydrate is used in excess to drive the equilibrium.

  • Product: This compound .

  • Validation: IR spectroscopy showing the emergence of doublet

    
     peaks (3300–3200 
    
    
    
    ) and the shift of the carbonyl stretch from ester (~1735
    
    
    ) to amide (~1660
    
    
    ).
Step 3: Divergent Derivatization
  • Path A (Schiff Bases): Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic acetic acid.

  • Path B (Cyclization): Reaction with

    
    /KOH or Thioglycolic acid to form oxadiazoles or thiazolidinones.
    
Synthetic Pathway Visualization (DOT)

SynthesisPathway Aniline 4-Ethoxyaniline (Starting Material) Ester Ethyl 2-(4-ethoxyanilino)acetate (Intermediate) Aniline->Ester + Ethyl chloroacetate K2CO3 / Acetone Reflux 6-8h Hydrazide This compound (Core Scaffold) Ester->Hydrazide + Hydrazine Hydrate Ethanol / Reflux 4h (Nucleophilic Acyl Substitution) Hydrazone Hydrazone Derivatives (Schiff Bases) Hydrazide->Hydrazone + Ar-CHO Cat. AcOH Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole + CS2 / KOH Cyclization Thiazolidinone 4-Thiazolidinone Derivatives Hydrazide->Thiazolidinone + Ar-CHO + HS-CH2-COOH Cyclocondensation

Caption: Divergent synthesis of this compound derivatives from p-phenetidine.[1]

Biological Activity Profile

Antimicrobial Activity

The hydrazone derivatives (


) exhibit significant antibacterial activity, particularly against Gram-positive strains (S. aureus, B. subtilis).
  • Mechanism: The azomethine nitrogen (

    
    ) and the carbonyl oxygen facilitate hydrogen bonding with the active site residues of bacterial DNA Gyrase (Topoisomerase II) , inhibiting DNA replication.
    
  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) on the benzylidene ring enhance potency (MIC values often < 10 
    
    
    
    ) by increasing the lipophilicity and acidity of the N-H proton, improving membrane penetration.
Anti-inflammatory & Analgesic Activity[3][4][5][6][7][8]
  • Target: COX-1 and COX-2 enzymes.

  • Advantage: Unlike traditional NSAIDs (e.g., Diclofenac) which have a free carboxylic acid group causing direct gastric irritation, the acetohydrazide mask prevents local acidity. The 4-ethoxyaniline core mimics the binding mode of Paracetamol/Phenacetin but with an extended linker that can access the hydrophobic side pocket of COX-2.

  • Data Trends: Derivatives cyclized to 4-thiazolidinones often show superior anti-inflammatory profiles (comparable to Indomethacin) with significantly reduced ulcerogenic indices.

Anticancer Potential

Recent studies on related pyrimidine and oxadiazole derivatives suggest cytotoxicity against cell lines like MCF-7 (Breast) and PC-3 (Prostate) .

  • Mechanism: Induction of apoptosis via Caspase-3 activation. The planar hydrazone/oxadiazole structure allows intercalation into DNA or inhibition of tubulin polymerization.

Summary of Activity (Representative Data)
Derivative ClassTarget Organism/ProteinActivity Metric (Approx.)Key Substituent Effect
Hydrazone (Schiff Base) S. aureus (Gram +)MIC: 4 – 12

4-Cl or 4-

increases potency.
Hydrazone (Schiff Base) E. coli (Gram -)MIC: 10 – 25

Moderate activity; requires high lipophilicity.
4-Thiazolidinone COX-2 (Anti-inflammatory)% Edema Inhibition: 60-75%4-Methoxy group enhances selectivity.
1,3,4-Oxadiazole MCF-7 (Cancer Cell Line)

: 5 – 15

Thiol (-SH) or Thione (=S) group is critical.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway mechanism where the scaffold acts on both bacterial DNA Gyrase (antimicrobial) and COX enzymes (anti-inflammatory).

MOA Compound 2-(4-Ethoxyanilino) acetohydrazide Derivative Bacteria Bacterial Cell Wall Compound->Bacteria Permeation (Lipophilic 4-OEt) DNAGyrase DNA Gyrase (Subunit B) Compound->DNAGyrase H-Bonding (Azomethine) Tissue Inflamed Tissue Compound->Tissue Systemic Absorption COX COX-2 Enzyme (Active Site) Compound->COX Chelation / Hydrophobic Fit Bacteria->DNAGyrase Target Access Replication DNA Replication DNAGyrase->Replication Inhibition Death Bacterial Cell Death Replication->Death Arrest Tissue->COX Binding Prostaglandin Prostaglandin Synthesis (PGE2) COX->Prostaglandin Inhibition Inflammation Edema & Pain Prostaglandin->Inflammation Reduction

Caption: Dual MOA: DNA Gyrase inhibition (antimicrobial) and COX-2 inhibition (anti-inflammatory).

Experimental Protocols

Protocol A: Synthesis of N'-(Substituted benzylidene)-2-(4-ethoxyanilino)acetohydrazide

Purpose: To generate the antimicrobial Schiff base derivative.

  • Preparation: Dissolve This compound (0.01 mol) in absolute ethanol (20 mL).

  • Addition: Add an equimolar amount of the appropriate substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture on a water bath for 4–6 hours. Monitor progress via TLC (Mobile phase: Benzene:Acetone 8:2).

  • Isolation: Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield Check: Expected yield > 75%. Melting point should be sharp (range

    
    ).
    
Protocol B: In Vitro Antimicrobial Assay (Tube Dilution Method)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

  • Stock Solution: Dissolve the synthesized derivative in DMSO to obtain a concentration of 1 mg/mL.

  • Media: Prepare Nutrient Broth (NB) and sterilize by autoclaving.

  • Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the test compound in NB (Range: 100

    
     to 1.56 
    
    
    
    ).
  • Incubation: Add 10

    
     of bacterial suspension to each tube. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Conclusion

The This compound scaffold is a potent, versatile platform for drug development. Its derivatives bridge the gap between traditional analgesics and modern antimicrobial/anticancer agents. The 4-ethoxy group provides essential lipophilicity for bioavailability, while the hydrazide tail offers a chemically reactive site for creating diverse libraries of bioactive molecules. Future research should focus on QSAR modeling of the hydrazone derivatives to optimize selectivity for COX-2 over COX-1, thereby maximizing anti-inflammatory efficacy while minimizing side effects.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. World Journal of Pharmaceutical Research. (2024). 2[3][4]

  • Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Medical and Surgical Research. (2025). 5

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. (2011). 6[3]

  • A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. International Journal of Molecular Sciences. (2021). 7

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Journal of Central European Agriculture. (2021). 8[3][4]

Sources

Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship (SAR) of Ethoxyaniline Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) stands out as a "privileged structure." Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] Hydrazones, characterized by the presence of an azomethine group, are critical for new drug development.[3][5] This guide focuses on a specific, promising subclass: ethoxyaniline hydrazides.

The ethoxyaniline moiety, also known as phenetidine, provides a unique aromatic scaffold.[6] By strategically combining this building block with the potent hydrazide-hydrazone functional group, we create a molecular framework ripe for optimization. This document serves as a technical exploration into the structure-activity relationship (SAR) of these compounds, providing researchers and drug development professionals with the foundational knowledge to design and synthesize novel therapeutic agents. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and ground our analysis in authoritative scientific literature.

Section 1: The Core Molecular Framework

The therapeutic activity of an ethoxyaniline hydrazide derivative is not determined by a single feature but by the synergistic interplay of its three primary structural components. Understanding how to modulate these components is the key to tuning the compound's potency, selectivity, and pharmacokinetic profile.

The generalized structure can be dissected as follows:

  • The Ethoxyaniline Ring: This forms the foundational core of the molecule. The position and electronic influence of the ethoxy group, along with other potential substituents on the ring, are critical.

  • The Hydrazide-Hydrazone Bridge: This linker (-C(=O)NHN=CH-) is essential for biological activity. Its conformational flexibility and hydrogen-bonding capabilities are key to target interaction.[7]

  • The Terminal Moiety (R'): This variable region, typically derived from an aldehyde or ketone, offers the greatest opportunity for diversification and fine-tuning of biological activity.

SAR_Overview cluster_core Ethoxyaniline Hydrazide Core Structure cluster_regions Key Regions for SAR Modification Core General Structure Region1 Region 1: Ethoxyaniline Ring Core->Region1 Scaffold Foundation Lipophilicity & Electronics Region2 Region 2: Hydrazide-Hydrazone Bridge Core->Region2 Target Interaction H-Bonding & Conformation Region3 Region 3: Terminal Moiety (R') Core->Region3 Activity & Selectivity Tuning Sterics & Electronics

Caption: Key modifiable regions of the ethoxyaniline hydrazide scaffold.

Section 2: Synthetic Strategy & Protocols

The most common and reliable method for synthesizing hydrazide-hydrazones is a two-step process. First, a carboxylic acid ester is converted to its corresponding hydrazide. Second, the hydrazide is condensed with an appropriate aldehyde or ketone, typically under acidic catalysis, to yield the final hydrazone.[2][8]

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - Ethyl 4-ethoxybenzoate - Hydrazine Hydrate Step1 Step 1: Hydrazide Formation Reagent: Hydrazine Hydrate Solvent: Ethanol Condition: Reflux Start->Step1 Intermediate Intermediate: 4-Ethoxybenzoyl Hydrazide Step1->Intermediate Step2 Step 2: Hydrazone Condensation Reagent: R'-CHO (Aldehyde) Catalyst: Glacial Acetic Acid Condition: Stir at RT Intermediate->Step2 Product Final Product: Ethoxyaniline Hydrazone Derivative Step2->Product

Caption: A typical two-step synthesis workflow for ethoxyaniline hydrazones.

Experimental Protocol 1: Synthesis of 4-Ethoxybenzoyl Hydrazide

This protocol describes the conversion of the parent ester to the crucial hydrazide intermediate.

Materials:

  • Ethyl 4-ethoxybenzoate

  • Hydrazine hydrate (99%)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Methodology:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-ethoxybenzoate (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, reduce the volume of the solvent under reduced pressure.

  • Cool the resulting concentrated solution in an ice bath. The solid product will precipitate.

  • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo.

  • Validation: Confirm the structure and purity of the 4-ethoxybenzoyl hydrazide using ¹H-NMR, ¹³C-NMR, and melting point analysis. The disappearance of the ester's ethyl signals and the appearance of hydrazinic protons (-NHNH₂) in the NMR spectrum are key indicators of a successful reaction.

Experimental Protocol 2: Synthesis of a Target Ethoxyaniline Hydrazone

This protocol details the condensation reaction to form the final hydrazone derivative.[8]

Materials:

  • 4-Ethoxybenzoyl hydrazide (from Protocol 1)

  • Substituted aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (Absolute)

  • Glacial acetic acid (catalyst)

  • Beaker and magnetic stirrer

Methodology:

  • Dissolve 4-ethoxybenzoyl hydrazide (0.01 mol) in absolute ethanol (50 mL) in a 100 mL beaker with stirring. Gentle warming may be required to achieve full dissolution.

  • In a separate container, dissolve the selected aldehyde (0.01 mol) in a minimal amount of absolute ethanol.

  • Add the aldehyde solution to the hydrazide solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.[8]

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

  • Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain a pure compound. Characterize the final product by FT-IR, ¹H-NMR, Mass Spectrometry, and elemental analysis. The IR spectrum should show a characteristic C=N imine stretch, and the ¹H-NMR will show a singlet for the azomethine proton (-N=CH-).[8]

Section 3: Core Structure-Activity Relationship (SAR) Analysis

The biological activity of ethoxyaniline hydrazides can be systematically optimized by making targeted structural modifications. The insights below are synthesized from extensive studies on related aryl hydrazone families.

The Ethoxyaniline Ring

The 4-ethoxy group is a critical starting point. It imparts a degree of lipophilicity, which can aid in membrane permeability. Its oxygen atom can also act as a hydrogen bond acceptor. The SAR exploration begins by adding other substituents to this ring.

  • Rationale for Substitution: Introducing small, lipophilic, and electron-withdrawing groups is a proven strategy in medicinal chemistry.

    • Halogens (e.g., -Cl, -F): Often enhance potency across various activities, including anti-inflammatory and antimicrobial, potentially by increasing lipophilicity and acting as effective hydrogen bond acceptors.[9]

    • Nitro Groups (-NO₂): A strong electron-withdrawing group that frequently enhances antimicrobial and antifungal activity.[9][10]

The Terminal Moiety (R')

This region provides the most fertile ground for SAR studies. The electronic nature and steric bulk of the R' group, typically an aryl or heteroaryl ring derived from an aldehyde, profoundly impact biological activity.

Substituent on Terminal Phenyl Ring (R')Target ActivityGeneral SAR ObservationSupporting Evidence
-NO₂ (Nitro) Anti-inflammatory, AntifungalStrong electron-withdrawing nature significantly enhances potency. The position (ortho, meta, or para) can fine-tune the activity.Compounds with nitro group substitutions were found to be among the most active anti-inflammatory agents.[9] Nitro-substituted compounds also showed the most potent antifungal and antibacterial activities.[10]
-OCH₃ (Methoxy) AnticancerThe presence of methoxy groups was found to be important for activity against breast adenocarcinoma and neuroblastoma cell lines.A compound bearing an additional methoxy group was the most active agent against several cancer cell lines.[11]
-Cl, -Br (Halogens) Anti-inflammatory, AntimicrobialIncreases lipophilicity and can form halogen bonds, contributing positively to binding affinity and overall activity.Substitution with chloro and other halogens contributed to anti-inflammatory activity.[9]
-CH₃ (Methyl) Anti-inflammatoryA small, electron-donating group that can enhance activity, likely through favorable steric or hydrophobic interactions in the target's binding pocket.Compounds substituted with methyl groups exhibited significant anti-inflammatory activity.[1]
Bulky Groups (e.g., tert-butyl) Enzyme InhibitionThe steric bulk can influence the mode of inhibition, potentially shifting from competitive to non-competitive or uncompetitive binding by interacting with sites other than the active site.Bulky tert-butyl substituents favored strong interaction with the enzyme's substrate-binding pocket in some cases, but in others, prevented binding to the active site.[12]

Section 4: Biological Evaluation Protocol

To assess the therapeutic potential of newly synthesized compounds, robust and reproducible biological assays are essential. The following protocol details a standard method for determining the in vitro antibacterial activity.

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a synthesized compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Synthesized ethoxyaniline hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth + DMSO)

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound's stock solution in MHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + broth + DMSO at the highest concentration used) to ensure the solvent has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by reading the optical density at 600 nm.[13]

Conclusion and Future Perspectives

The ethoxyaniline hydrazide scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by substitutions on both the core ethoxyaniline ring and, more significantly, the terminal aryl moiety. Electron-withdrawing groups like nitro and halogen functions are consistently shown to enhance antimicrobial and anti-inflammatory activities, while functionalities like methoxy groups may be key for anticancer potency.

Future research should focus on:

  • Quantitative SAR (QSAR): Developing computational models to predict the activity of novel derivatives before synthesis.

  • Heterocyclic Termini: Replacing the terminal aryl ring with various heterocyclic systems (e.g., quinoline, thiazole, pyridine) to explore new chemical space and target interactions.[7][11][14]

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most potent compounds exert their effects, for example, through apoptosis induction or specific enzyme inhibition.[15]

By applying the principles and protocols outlined in this guide, researchers can rationally design and advance the next generation of ethoxyaniline hydrazide-based therapeutics from the laboratory to clinical consideration.

References

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). Hindawi.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC. (n.d.). NIH.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.). NIH.
  • 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells - PMC. (n.d.). NIH.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC. (n.d.). NIH.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). NIH.
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed. (n.d.). NIH.
  • A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed. (n.d.). NIH.
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. (n.d.). NIH.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. (n.d.). NIH.
  • A review exploring biological activities of hydrazones - PMC. (n.d.). NIH.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.). NIH.
  • Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.). NIH.
  • Hydrazones as potential anticancer agents: An update - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC. (n.d.). NIH.
  • Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives - Scirp.org. (n.d.). Scirp.org. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed. (n.d.). NIH. Retrieved from [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed. (n.d.). NIH. Retrieved from [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC. (n.d.). NIH.
  • (PDF) Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - Academia.edu. (n.d.). Academia.edu. Retrieved from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC. (n.d.). NIH.
  • 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New hydrazine and hydrazide quinoxaline 1,4-di-N-oxide derivatives: In silico ADMET, antiplasmodial and antileishmanial activity - PubMed. (n.d.). NIH. Retrieved from [Link]

  • Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed. (n.d.). NIH. Retrieved from [Link]

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2-(4-Ethoxyanilino)acetohydrazide: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the identification and optimization of molecular scaffolds that exhibit potent and selective biological activity. Among these, the N-acylhydrazone motif and its precursors have emerged as exceptionally versatile pharmacophores. This technical guide provides a comprehensive exploration of 2-(4-ethoxyanilino)acetohydrazide, a key intermediate and structural core that serves as a foundation for developing a wide array of bioactive compounds. We will dissect its synthesis, explore its role as a pharmacophore in antimicrobial, anticancer, and anti-inflammatory applications, and elucidate the critical structure-activity relationships that guide lead optimization. This document serves as a resource for researchers, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of this valuable scaffold in drug discovery.

The 2-(Anilino)acetohydrazide Core: A Privileged Scaffold

In drug design, a pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.[1][2] Understanding these features allows chemists to design new molecules with enhanced potency and selectivity. The acetohydrazide moiety (-C(O)NHNH₂) is a classic pharmacophore known for its ability to form key hydrogen bonds and act as a versatile linker.[2][3] When combined with a substituted aniline, it forms the 2-(anilino)acetohydrazide scaffold, a structure recognized for its broad therapeutic potential.

The specific subject of this guide, this compound, incorporates several key features:

  • 4-Ethoxyaniline Moiety: Provides a lipophilic aromatic ring that can engage in π-π stacking and hydrophobic interactions within target protein pockets. The ethoxy group at the para position can act as a hydrogen bond acceptor and influences the overall electronic properties and solubility of the molecule.

  • Flexible Linker: The -NH-CH₂- segment provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.

  • Acetohydrazide Terminus: This is the primary reactive site for derivatization. The terminal -NH₂ group readily condenses with various aldehydes and ketones to form stable N-acylhydrazone derivatives, which are often the final active compounds.[4][5] This functional group is also a potent metal chelator and hydrogen bonding unit.

cluster_0 This compound Core Structure structure structure

Caption: Core chemical structure of this compound.

Synthesis and Characterization: A Reliable and Scalable Pathway

The synthesis of this compound is typically achieved through a robust and high-yielding two-step process. This pathway is favored in medicinal chemistry for its operational simplicity and the use of readily available starting materials.

Causality in Experimental Design: The choice of a two-step reaction sequence starting from 4-ethoxyaniline is strategic. The initial step, a nucleophilic substitution, forms a stable ester intermediate. This ester is easily purified and serves as a clean precursor for the subsequent hydrazinolysis. Using hydrazine hydrate in the second step is a standard and highly efficient method for converting esters to their corresponding hydrazides, often driving the reaction to completion with minimal side products.[5][6][7]

G start 4-Ethoxyaniline + Ethyl Chloroacetate reagent1 Anhydrous K₂CO₃ Dry Acetone Reflux intermediate Ethyl 2-(4-ethoxyanilino)acetate reagent2 Hydrazine Hydrate Ethanol Reflux reagent1->intermediate Step 1: N-Alkylation product This compound reagent2->product Step 2: Hydrazinolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-ethoxyanilino)acetate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyaniline (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 100 mL of dry acetone.

  • Reaction: Stir the mixture vigorously. Add ethyl chloroacetate (0.1 mol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction, while potassium carbonate acts as a base to neutralize the HCl formed.[5][8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then recrystallized from ethanol to yield pure ethyl 2-(4-ethoxyanilino)acetate.

Step 2: Synthesis of this compound

  • Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-(4-ethoxyanilino)acetate (0.05 mol) obtained from Step 1 in 50 mL of ethanol.

  • Reaction: Add hydrazine hydrate (99%, 0.075 mol) to the solution. The use of an excess of hydrazine hydrate ensures the complete conversion of the ester.[5]

  • Reflux: Heat the mixture to reflux for 6-8 hours. The product, being less soluble in ethanol than the starting ester, will often begin to precipitate out of the solution upon heating or subsequent cooling.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the white, crystalline solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry it under vacuum to obtain the final product, this compound.

Self-Validating Characterization: The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry, which provide a definitive structural fingerprint.[5][9]

Biological Activities and Therapeutic Potential

The this compound scaffold is a launchpad for derivatives with a remarkable spectrum of biological activities. The terminal hydrazide is typically condensed with an aldehyde or ketone to produce an N-acylhydrazone, which is often the ultimate bioactive species.

Antimicrobial and Antifungal Agents

Hydrazide-hydrazone derivatives are widely recognized for their antimicrobial properties.[4][6] The mechanism is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.

  • Structure-Activity Relationship (SAR): Studies on analogous compounds show that the antimicrobial potency is highly dependent on the nature of the substituent attached to the hydrazone moiety.[10] Aromatic and heterocyclic aldehydes are commonly used to create a library of derivatives for screening. The presence of electron-withdrawing or lipophilic groups on the appended aldehyde can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[4]

Anticancer and Pro-Apoptotic Activity

A compelling area of research for this scaffold is in oncology. Numerous acetohydrazide derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including colon, prostate, and lung cancer.[9][11]

  • Mechanism of Action - Caspase Activation: A key mechanism for these compounds is the activation of apoptosis (programmed cell death). Specifically, certain acetohydrazide derivatives have been shown to activate procaspase-3, a critical executioner enzyme in the apoptotic cascade.[11][12] By triggering the activation of caspase-3, these molecules can induce cancer cells to self-destruct, making them promising candidates for anticancer drug development.[9]

G stimulus Apoptotic Stimulus (e.g., DNA Damage) procaspase3 Procaspase-3 (Inactive) stimulus->procaspase3 Activates pathway caspase3 Caspase-3 (Active) procaspase3->caspase3 Cleavage apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes inhibitor 2-(Anilino)acetohydrazide Derivative inhibitor->procaspase3 Promotes Activation

Caption: Simplified pro-apoptotic pathway showing procaspase-3 activation.

Anti-inflammatory and Enzyme Inhibition

Chronic inflammation is implicated in numerous diseases. A landmark study identified the 2-(phenylamino)aceto-hydrazide class as a source of potent inhibitors of Eosinophil Peroxidase (EPO), an enzyme involved in inflammatory responses and neurodegenerative diseases.[13]

  • Potency and Lead Optimization: Using a pharmacophore-based virtual screen, researchers identified compounds with IC₅₀ values as low as 10 nM. This highlights the scaffold's excellent fit within the enzyme's active site. The 4-ethoxy substitution on the aniline ring contributes to this high affinity, demonstrating how subtle modifications can lead to significant gains in potency.[13] This discovery positions this compound derivatives as strong candidates for developing new therapeutics against eosinophilic disorders.

Table 1: Summary of Biological Activities of Related Acetohydrazide Derivatives

Derivative ClassTherapeutic Target/ActivityPotency Range (Example)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazidesAnticancer (Colon, Prostate, Lung)3-5x more cytotoxic than PAC-1[9]
2-(phenyl)amino-aceto-hydrazidesEosinophil Peroxidase (EPO) InhibitionIC₅₀ down to 10 nM[13]
Hydrazide-hydrazonesAntibacterial (S. aureus, E. coli)Moderate to good inhibition zones[4]
2-(quinazolin-4-yl)acetohydrazidesAnticancer / Pro-apoptoticSignificant cytotoxicity[11][12]

Structure-Activity Relationship (SAR) and Future Directions

The this compound core is a template that can be systematically modified to optimize for a desired biological activity. SAR studies are crucial for transforming a promising hit into a viable drug candidate.

G cluster_1 SAR Modification Points structure structure

Caption: Key sites for chemical modification on the scaffold.

  • Point R¹ (Aniline Ring): Modifying the substituents on the aniline ring impacts lipophilicity, electronic properties, and steric interactions. The existing 4-ethoxy group provides a balance of these properties, but exploring other ethers, alkyls, or halogens could fine-tune target engagement.

  • Point R² (Hydrazone Moiety): This is the most common point of diversification. Condensing the core hydrazide with a wide variety of aldehydes and ketones (aromatic, heterocyclic, aliphatic) has proven to be a highly effective strategy for modulating activity and selectivity across different targets (antimicrobial, anticancer, etc.).[4][9][10]

Future Outlook: The versatility of the this compound pharmacophore is clear. Future research should focus on:

  • Mechanism Deconvolution: Further studies to pinpoint the exact molecular targets for derivatives showing potent anticancer and antimicrobial activity.

  • Computational Modeling: Employing ligand-based and structure-based design to virtually screen new R² modifications for improved potency and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[1][13]

  • Multi-Target Agents: Exploring the potential of single derivatives to hit multiple targets, which could be beneficial in complex diseases like cancer or infections.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). World Journal of Pharmaceutical Research.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry.
  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Structure activity relationship. (Diagram). ResearchGate. [Link]

  • Dung, D. T. M., et al. (2020). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity. [Link]

  • Kuk, D., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Dung, D. T. M., et al. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]

  • Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
  • Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. (2025). BenchChem.
  • Helal, M. H. (2016). Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of some new acrylohydrazide, 2-oxo-1,2-dihydropyridine, bispyridine and chromene derivatives as potent antimicrobial agents. Der Pharma Chemica.
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers. [Link]

  • New Acetohydrazides Incorporating 2‐Oxoindoline and 4‐Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. (2020). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

  • Kumar, D., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • Pharmacophores | Medicinal Chemistry Class Notes. (2023). Fiveable.
  • Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Semantic Scholar. [Link]

  • N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). PubMed. [Link]

  • Yulianti, E., et al. (2020). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
  • Arshad, M. N., et al. (2011). 2-(4-Methylanilino)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sengupta, S. K., et al. (1979). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A.

Sources

Solubility profile of 2-(4-Ethoxyanilino)acetohydrazide in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling of 2-(4-Ethoxyanilino)acetohydrazide

Executive Summary

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of This compound (CAS: 1068-57-1 derivative). As a key intermediate in the synthesis of bioactive heterocycles (e.g., oxadiazoles, pyrazoles), understanding its dissolution behavior in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) is critical for process optimization.

Key Insight: This compound exhibits a temperature-dependent solubility differential that dictates its handling:

  • DMSO: Acts as a thermodynamic sink, ideal for high-concentration stock solutions (>100 mM) due to strong dipole-dipole interactions.

  • Ethanol: Displays a steep solubility curve (low at 25°C, high at reflux), making it the solvent of choice for purification via recrystallization.

Chemical Basis & Structural Analysis

To predict and interpret solubility data, we must first analyze the solute-solvent molecular interactions.

The Solute: this compound [1]

  • Hydrophobic Domain: The 4-ethoxyphenyl moiety contributes to lipophilicity (

    
    -
    
    
    
    stacking potential).
  • Hydrophilic Domain: The acetohydrazide chain (

    
    ) and the secondary amine (
    
    
    
    ) act as vigorous Hydrogen Bond (H-bond) donors and acceptors.

Solvent Interaction Mechanism:

  • In DMSO (Polar Aprotic): DMSO is a powerful H-bond acceptor (oxygen atom) but a poor donor. It effectively disrupts the intermolecular H-bonds of the hydrazide crystal lattice, solvating the amine protons. This results in high solubility even at room temperature.

  • In Ethanol (Polar Protic): Ethanol competes for both H-bond donation and acceptance. However, at lower temperatures, the lattice energy of the crystalline hydrazide often overcomes the solvation energy provided by ethanol, leading to precipitation. Heating increases the kinetic energy, disrupting the lattice and allowing ethanol to solvate the molecule—a reversible process utilized in recrystallization.

Experimental Methodology: The Shake-Flask Protocol

The following protocol is the "Gold Standard" for generating thermodynamic solubility data (equilibrium solubility), ensuring reproducibility and accuracy.

Phase 1: Preparation of Supersaturated Solutions
  • Weighing: Accurately weigh excess solid this compound (approx. 500 mg) into borosilicate glass vials.

  • Solvent Addition: Add 5.0 mL of the respective solvent (DMSO or Ethanol) to the vials.

    • Note: Ensure solid persists at the bottom. If clear, add more solid until precipitation is visible.

  • Agitation: Place vials in a thermodynamic shaker bath.

    • Speed: 150 RPM (gentle agitation to prevent emulsion formation).

    • Time: Equilibrate for 24 to 72 hours . (Hydrazides can be oxidation-sensitive; purge headspace with

      
       if testing >24h).
      
Phase 2: Sampling & Filtration
  • Temperature Control: Maintain the target temperature (

    
     K) during sampling to prevent premature crystallization.
    
  • Filtration: Using a pre-warmed syringe, withdraw 1 mL of supernatant and filter through a 0.45 µm PTFE filter (hydrophilic PTFE for EtOH, hydrophobic for DMSO).

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

Phase 3: Quantification (HPLC-UV)

Dilute the filtrate with mobile phase to land within the linear dynamic range of the detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient 10%

    
     90%].
    
  • Detection: UV at

    
     (typically ~240-250 nm for the aniline core).
    

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Solid Solute (Excess) Solvent Solvent Addition (DMSO / EtOH) Start->Solvent Equilibration Equilibration (Shake Flask, 24-72h) Solvent->Equilibration Filtration Iso-thermal Filtration (0.45µm) Equilibration->Filtration Saturated Supernatant TempControl Temp Control (298K - 323K) TempControl->Equilibration TempControl->Filtration Prevent Precip. Dilution Dilution & HPLC Analysis Filtration->Dilution Data Mole Fraction Calculation Dilution->Data

Figure 1: Step-by-step workflow for thermodynamic solubility determination, emphasizing temperature control during filtration to prevent data skewing.

Thermodynamic Modeling & Data Analysis

To validate your experimental data, fit the results to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).


Data Processing Table (Template): Researchers should populate the following table. Note: Values below are representative of typical acetohydrazide behavior.

Temperature (K)Solubility in Ethanol (

)
Solubility in DMSO (

)
Relative Deviation (%)
293.15 (20°C)Low (e.g.,

)
High (e.g.,

)

298.15 (25°C)ModerateHigh

303.15 (30°C)IncreasingVery High

313.15 (40°C)High (Recryst. zone)Soluble

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic. Solubility increases with temperature.
    
  • DMSO Profile: Expect a flatter curve (less temperature sensitivity) because solubility is already high.

  • Ethanol Profile: Expect a steep curve (high sensitivity), confirming its utility for recrystallization.

Practical Applications

A. Stock Solution Preparation (DMSO)

For biological assays (e.g., MIC determination, cell viability), prepare stock solutions in 100% DMSO .

  • Target Concentration: 10 mM to 50 mM.

  • Storage: Store at -20°C. DMSO is hygroscopic; moisture absorption will degrade the hydrazide over time (hydrolysis risk).

B. Purification (Ethanol)

The synthesis of this compound (refluxing ethyl ester with hydrazine hydrate) utilizes the ethanol solubility differential.

  • Protocol: Dissolve crude solid in boiling ethanol. Filter hot to remove insoluble impurities. Cool slowly to 4°C. The compound will crystallize as white/off-white needles.

References

  • Synthesis & Properties: Patel, P., Gor, D., & Patel, P. S. (2012).[2] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.[2]

  • Structural Analysis: Fun, H. K., et al. (2012). 2-(4-Methoxyphenoxy)acetohydrazide.[3][4] Acta Crystallographica Section E, E68, o1969.[3]

  • Solubility Methodology: Li, W., et al. (2020).[5] Solubility of D-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone.[6][7] Journal of Chemical & Engineering Data, 65(3). (Demonstrates the Shake-Flask/Apelblat methodology).

  • General Hydrazide Chemistry: CymitQuimica. (n.d.). Acetohydrazide - CAS 1068-57-1 Properties and Applications.

Sources

Literature review on 4-ethoxyaniline derived acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-ethoxyaniline (p-phenetidine) scaffold represents a chemically privileged structure with a complex pharmacological history. While its parent compound, phenacetin, was withdrawn due to nephrotoxicity, the acetohydrazide derivatives of 4-ethoxyaniline have emerged as a distinct class of bioactive agents with reduced toxicity profiles and potent activity against specific enzymatic targets.

This technical guide analyzes the N-(4-ethoxyphenyl)acetohydrazide scaffold, focusing on its utility as a precursor for Schiff bases and heterocyclic hybrids (1,3,4-oxadiazoles, 4-thiazolidinones). Key applications include Urease inhibition (for H. pylori management), Acetylcholinesterase (AChE) inhibition (Alzheimer’s therapeutics), and targeted cytotoxicity against colorectal (HT-29) and breast (MCF-7) cancer lines.

Chemical Architecture & Synthetic Pathways

The synthesis of 4-ethoxyaniline derived acetohydrazides relies on the nucleophilic character of the aniline nitrogen. The workflow typically bifurcates into two primary routes: the Ester Route and the Chloroacetamide Route .

The Synthetic Core

The choice of route depends on the desired linker length and subsequent cyclization requirements.

  • Route A (Direct Hydrazide): Reaction with ethyl chloroacetate followed by hydrazine hydrate. This is preferred for generating the standard acetohydrazide linker (-NH-NH-CO-CH2-).

  • Route B (Chloroacetamide Intermediate): Reaction with chloroacetyl chloride creates a highly reactive electrophile, 2-chloro-N-(4-ethoxyphenyl)acetamide , which allows for nucleophilic substitution by hydrazine or other amines.

Visualization: Synthetic Workflow

Synthesis_Workflow Phenetidine 4-Ethoxyaniline (Start) Intermediate 2-Chloro-N-(4-ethoxyphenyl) acetamide Phenetidine->Intermediate Reflux/Benzene (Nucleophilic Acyl Subst.) Chloroacetyl Chloroacetyl Chloride (Reagent) Chloroacetyl->Intermediate Hydrazide N-(4-ethoxyphenyl) acetohydrazide Intermediate->Hydrazide EtOH/Reflux (Nucleophilic Subst.) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Hydrazide SchiffBase Schiff Bases (Hydrazones) Hydrazide->SchiffBase Ar-CHO / AcOH Heterocycles 1,3,4-Oxadiazoles / 4-Thiazolidinones Hydrazide->Heterocycles Cyclization (POCl3 or CS2)

Figure 1: Divergent synthetic pathways from 4-ethoxyaniline to bioactive hydrazides and heterocycles.

Pharmacological Spectrum

The acetohydrazide moiety (-CO-NH-NH2) acts as a pharmacophore capable of hydrogen bonding and metal chelation. This dual nature drives its biological activity.

Urease Inhibition (Anti-H. pylori)

Urease is a nickel-dependent metalloenzyme. 4-ethoxyaniline derived Schiff bases have shown potent inhibition by coordinating with the bi-nickel center of the enzyme, preventing substrate (urea) hydrolysis.

  • Potency: IC50 values range from 12.3 µM to 20 µM , often outperforming the standard Thiourea (IC50 ~21 µM) [1].

  • Mechanism: The azomethine nitrogen (-N=CH-) and the carbonyl oxygen chelate the Ni²⁺ ions in the active site.

Acetylcholinesterase (AChE) Inhibition

Derivatives with electron-withdrawing groups (e.g., Cl, NO2) on the hydrazone phenyl ring demonstrate dual inhibition of AChE and Butyrylcholinesterase (BChE).

  • Selectivity: N-alkylated derivatives often show higher affinity for the AChE Peripheral Anionic Site (PAS).

  • Data: Optimized derivatives have achieved IC50 values as low as 0.91 µM [5].

Anticancer Activity

Hydrazone derivatives have exhibited significant cytotoxicity against specific cell lines.

  • HT-29 (Colon Cancer): IC50 ~0.68 µM for specific hybrids [3].

  • MCF-7 (Breast Cancer): IC50 ~8–25 µM.

  • Mechanism: Induction of oxidative stress (ROS generation) and caspase-dependent apoptosis.

Summary of Bioactivity Data
Target ClassLead Derivative TypeIC50 / ActivityReference Standard
Urease Coumarin-Hydrazide Hybrid12.3 ± 0.69 µMThiourea (21.5 µM)
AChE 2-Cl-benzylidene hydrazide0.91 ± 0.04 µMDonepezil (0.14 µM)
Colon Cancer Nitro-substituted Hydrazone0.68 µg/mL (HT-29)Zeocin
Antibacterial Co(II) Complex of Hydrazone16–20 mm (Zone)Ciprofloxacin

Structure-Activity Relationships (SAR)

The biological efficacy of these compounds is strictly governed by substitutions at two key positions: the para-ethoxy tail and the hydrazide head .

The 4-Ethoxy Group (The Tail)
  • Electron Donation: The ethoxy group is a strong electron donor (+M effect). This increases the electron density on the phenyl ring, stabilizing the molecular geometry for binding in hydrophobic pockets (e.g., the hydrophobic gorge of AChE).

  • Lipophilicity: It enhances membrane permeability compared to a hydroxyl or amino group, improving bioavailability.

The Hydrazide Terminus (The Head)
  • Schiff Base Formation: Condensing with 2-nitrobenzaldehyde or 4-chlorobenzaldehyde significantly enhances antimicrobial and AChE activity due to increased lipophilicity and electronic stacking capability.

  • Metal Complexation: The presence of the azomethine nitrogen (-N=CH-) allows for the formation of stable complexes with Cu(II) and Co(II), which generate Reactive Oxygen Species (ROS) inside cancer cells, leading to cytotoxicity [2].

SAR_Logic Center N-(4-ethoxyphenyl) acetohydrazide Core Ethoxy 4-Ethoxy Group (Tail) Center->Ethoxy Hydrazide Hydrazide/Schiff Base (Head) Center->Hydrazide Lipophilicity Increases Lipophilicity (Membrane Crossing) Ethoxy->Lipophilicity Chelation Metal Chelation (Ni, Cu) (Urease/Cytotoxicity) Hydrazide->Chelation Stacking Pi-Pi Stacking (AChE Active Site) Hydrazide->Stacking

Figure 2: SAR map highlighting the functional roles of the ethoxy tail and hydrazide head.

Safety & Toxicology Profile

The Phenetidine Challenge: 4-ethoxyaniline is a known metabolite of phenacetin, historically linked to nephrotoxicity and methemoglobinemia. However, derivatization into acetohydrazides alters the metabolic pathway.

  • Cytotoxicity Selectivity: Studies on normal human dermal fibroblasts (HDFn) indicate that while hydrazone derivatives are highly toxic to cancer cells (IC50 < 1 µM), they show significantly lower toxicity to normal cells (IC50 > 30 µM) [3].

  • Risk Mitigation: The formation of the hydrazone linkage reduces the likelihood of direct release of the free aniline in vivo, although metabolic stability assays (microsomal stability) are mandatory during lead optimization.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(4-ethoxyphenyl)acetamide

This intermediate is more reactive than the ester and allows for cleaner hydrazide formation.

  • Dissolution: Dissolve 4-ethoxyaniline (0.01 mol) in 20 mL of glacial acetic acid.

  • Cooling: Place the reaction vessel in an ice bath (0–5°C).

  • Addition: Dropwise add chloroacetyl chloride (0.012 mol) with constant stirring. Why: Exothermic reaction control prevents polymerization.

  • Precipitation: Stir for 30 minutes at room temperature. Add saturated sodium acetate solution (25 mL) to buffer the HCl generated.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: ~80-89%.

    • Melting Point: 110–112°C.

Protocol B: Synthesis of N-(4-ethoxyphenyl)acetohydrazide
  • Reflux: Mix the product from Protocol A (0.01 mol) with hydrazine hydrate (99%, 0.02 mol) in 30 mL of absolute ethanol.

  • Duration: Reflux for 6–8 hours. Monitor via TLC (Chloroform:Methanol 8:2).

  • Workup: Cool the mixture. Pour into crushed ice. The hydrazide will precipitate as a solid.

  • Purification: Recrystallize from ethanol.

Protocol C: Urease Inhibition Assay (Indophenol Method)
  • Enzyme Mix: Incubate Jack Bean Urease (25 µL) with the test compound (5 µL, varying concentrations) in phosphate buffer (pH 6.8) for 15 mins at 30°C.

  • Substrate: Add Urea (55 µL) and incubate for 15 mins.

  • Detection: Add phenol reagent (45 µL) and alkali reagent (70 µL).

  • Measurement: Measure absorbance at 630 nm after 50 mins. Calculate IC50 vs. Thiourea control.

References

  • Khan, K. M., et al. (2020). "4-Oxycoumarinyl linked acetohydrazide Schiff bases as potent urease inhibitors." Bioorganic Chemistry. Link

  • Megger, D. A., et al. (2017).[1] "Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death."[1] Dalton Transactions.[1] Link

  • Ragasa, C. Y., et al. (2023). "Cytotoxic activities of derivatives against human cancer cell lines."[1][2] ResearchGate. Link

  • Tsopka, I. C., et al. (2021). "Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids." Molecules. Link

  • Pourshojaei, Y., et al. (2015). "Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives." DARU Journal of Pharmaceutical Sciences. Link

Sources

Technical Guide: Novel Hydrazide-Hydrazone Derivatives from 2-(4-Ethoxyanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, structural characterization, and pharmacological evaluation of novel hydrazide-hydrazone derivatives derived from 2-(4-ethoxyanilino)acetohydrazide .

The core scaffold, an


-substituted glycine hydrazide, represents a privileged pharmacophore in medicinal chemistry. By leveraging the lipophilic 4-ethoxyphenyl (phenetidine) moiety, these derivatives exhibit enhanced membrane permeability and target affinity. Key applications include cystic fibrosis transmembrane conductance regulator (CFTR) inhibition , antimicrobial activity  (specifically anti-tubercular), and anticancer potential  via apoptosis induction.

Chemical Foundation & Rationale

The target scaffold combines two bioactive moieties:[1][2][3][4][5][6][7]

  • The Phenetidine Tail: The 4-ethoxyphenyl group provides lipophilicity (

    
     modulation) and electron-donating properties, influencing the binding affinity to hydrophobic pockets in enzymes like COX-2 or receptors like CFTR.
    
  • The Hydrazide-Hydrazone Linker: The

    
     motif acts as a rigid linker capable of hydrogen bonding, metal chelation, and geometric isomerism (
    
    
    
    ), which is critical for fitting into enzyme active sites.
Mechanistic Causality in Design
  • Why 4-Ethoxyaniline? Unlike unsubstituted aniline, the ethoxy group at the para position reduces toxicity associated with metabolic activation while maintaining the electronic properties required for the initial nucleophilic substitution.

  • Why Hydrazones? The condensation of the hydrazide with aromatic aldehydes creates an extended

    
    -conjugated system, stabilizing the molecule and allowing for the interrogation of Structure-Activity Relationships (SAR) by varying the aldehyde substituents (electron-withdrawing vs. donating).
    

Chemical Synthesis Strategy

The synthesis follows a convergent three-step pathway. The protocol is designed to be scalable and self-validating through intermediate isolation.

DOT Diagram: Synthesis Pathway

SynthesisPathway SM1 4-Ethoxyaniline (p-Phenetidine) Inter1 Ethyl 2-(4-ethoxyanilino)acetate (Ester Intermediate) SM1->Inter1 N-Alkylation Reflux/EtOH Reagent1 Ethyl Chloroacetate (+ NaOAc) Reagent1->Inter1 Core This compound (The Scaffold) Inter1->Core Hydrazinolysis Reflux/EtOH Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Core Final Target Hydrazone Derivatives (Schiff Bases) Core->Final Condensation Cat. AcOH Reagent3 Aromatic Aldehydes (R-CHO) Reagent3->Final

Caption: Step-wise synthetic route from p-phenetidine to the final hydrazone library.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-ethoxyanilino)acetate

Objective:


-alkylation of 4-ethoxyaniline.
  • Reagents: 4-Ethoxyaniline (0.1 mol), Ethyl chloroacetate (0.1 mol), Sodium acetate (0.15 mol), Ethanol (absolute, 50 mL).

  • Procedure:

    • Dissolve 4-ethoxyaniline in ethanol.

    • Add anhydrous sodium acetate (acts as an HCl scavenger to drive equilibrium).

    • Add ethyl chloroacetate dropwise to prevent di-alkylation.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Pour reaction mixture into ice-cold water. The ester will precipitate.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Appearance of ester carbonyl peak in IR (~1730 cm⁻¹).

Step 2: Synthesis of this compound (The Core)

Objective: Nucleophilic acyl substitution (Hydrazinolysis).

  • Reagents: Ethyl 2-(4-ethoxyanilino)acetate (0.05 mol), Hydrazine hydrate 99% (0.1 mol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in ethanol.[5]

    • Add hydrazine hydrate in excess (1:2 ratio) to prevent the formation of symmetrical di-hydrazides.

    • Reflux for 4–6 hours.

    • Cool to room temperature.[2][4] The hydrazide typically crystallizes out as shiny needles.

    • Filter and wash with cold ethanol/ether.

  • Validation:

    • Melting Point: Sharp distinct MP (typically >140°C).[8]

    • IR: Disappearance of ester C=O (1730 cm⁻¹) and appearance of amide C=O (~1660 cm⁻¹) and NH/NH

      
       doublet (3300–3200 cm⁻¹).
      
Step 3: General Procedure for Hydrazone Derivatives

Objective: Condensation to form the azomethine (-N=CH-) linkage.

  • Reagents: this compound (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (catalytic, 2-3 drops), Ethanol (20 mL).

  • Procedure:

    • Mix the hydrazide and the appropriate aldehyde in ethanol.[2][5][9]

    • Add catalytic acetic acid (protonates the carbonyl oxygen, enhancing electrophilicity).

    • Reflux for 2–4 hours.

    • Cool and filter the precipitate.[10]

    • Recrystallize from ethanol or DMF/water mixtures.

Structural Characterization

Verification of the structure is non-negotiable. The following spectral data provides the standard for acceptance.

TechniqueFunctional GroupExpected Signal (

ppm /

cm⁻¹)
Diagnostic Value
FT-IR NH / NH

3100–3400 (broad/doublet)Confirms hydrazide formation.
C=O (Amide)1650–1680 (strong)Differentiates from ester precursor.
C=N (Imine)1590–1620Confirmation of Hydrazone.
C-O-C (Ether)1230–1250Confirms integrity of ethoxy tail.

H NMR
-NH-N=10.0–12.0 (singlet, D

O exch.)
Amide proton (deshielded).
-N=CH-8.0–8.5 (singlet)Azomethine proton (distinctive).
-CH

-
3.8–4.5 (singlet/doublet)Methylene linker (glycine backbone).
-OCH

CH

3.9 (quartet) & 1.3 (triplet)Ethoxy group signature.

C NMR
C=O163–170Carbonyl carbon.
C=N145–150Azomethine carbon.

Pharmacological Evaluation & SAR

The biological activity of these derivatives is heavily dependent on the substituent (


) on the aldehyde ring.
Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWG): Substituents like -NO

    
     , -Cl , or -F  at the para position of the benzylidene ring generally enhance antimicrobial  and antifungal  activity by increasing the lipophilicity and facilitating cell wall penetration.
    
  • Hydroxyl Groups: A 2,4-dihydroxy or 3,5-di-tert-butyl-4-hydroxy substitution pattern often yields potent antioxidant and anti-inflammatory effects.

  • Bulky Lipophiles: Naphthalene or anthracene derivatives (similar to GlyH-101) are critical for CFTR inhibition .

Mechanism of Action: CFTR Inhibition

One of the most high-value targets for glycine hydrazide derivatives is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[8][10][11][12] These compounds act as pore-occluding inhibitors.[11][12]

DOT Diagram: Mechanism of Action (CFTR)

MOA Compound Hydrazone Derivative (Negatively Charged at pH 7.4) Target CFTR Chloride Channel (External Pore Entrance) Compound->Target Binds to Action Pore Occlusion (Physical Blockage) Target->Action Induces Result Inhibition of Cl- Conductance (Anti-diarrheal / Probe Utility) Action->Result Causes

Caption: Mechanism of CFTR inhibition by glycine hydrazide derivatives (analogous to GlyH-101).

Representative Activity Data (Simulated Compilation)

Data aggregated from comparative studies of N-substituted glycine hydrazones.

Derivative (R-CHO)Target Organism/Cell LineActivity MetricPotency (Ref)
4-Nitrobenzaldehyde Mycobacterium tuberculosisMIC0.5–2.0 µg/mL
2,4-Dichlorobenzaldehyde Staphylococcus aureusMIC4–8 µg/mL
4-Dimethylaminobenzaldehyde MCF-7 (Breast Cancer)IC

12.5 µM
2-Naphthaldehyde CFTR (Chloride Channel)K

~5 µM

References

  • Sonawane, S.A., et al. (2025). "Synthesis and biological evaluation of hydrazide-hydrazone derivatives as anticancer agents." Acta Chimica Slovenica. Link

  • Muanprasat, C., et al. (2004). "Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure-Activity Analysis, and In Vivo Efficacy."[10] Journal of General Physiology. Link

  • Rollas, S., & Küçükgüzel, Ş.G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules. Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • Verma, G., et al. (2014). "Synthesis and antimicrobial activity of some novel hydrazide derivatives." Journal of Saudi Chemical Society. Link

Sources

Methodological & Application

Application Note: Synthesis of 1,3,4-Oxadiazoles from 2-(4-Ethoxyanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the synthetic pathways for generating 1,3,4-oxadiazole libraries derived from 2-(4-ethoxyanilino)acetohydrazide . This specific scaffold is of high value in medicinal chemistry as it fuses the pharmacophore of phenetidine (a known analgesic/antipyretic core) with the 1,3,4-oxadiazole ring, a bioisostere for carboxylic acids and esters that offers improved metabolic stability and hydrogen-bonding capability.

We present two distinct, field-validated protocols:

  • Method A (Thiol-Functionalized): A robust cyclization using Carbon Disulfide (

    
    ) yielding 5-substituted-1,3,4-oxadiazole-2-thiols.
    
  • Method B (Aryl-Functionalized): A dehydrative cyclization using Phosphorus Oxychloride (

    
    ) yielding 2,5-disubstituted oxadiazoles.
    

These protocols are designed for reproducibility, scalability, and safety, addressing common pitfalls such as hydrazide decomposition and incomplete cyclization.

Precursor Synthesis: The Critical Intermediate

Before initiating oxadiazole formation, the quality of the hydrazide intermediate is paramount. Impurities here will poison the subsequent cyclization catalysts.

Reaction Scheme: p-Phenetidine + Ethyl Chloroacetate (K2CO3/Acetone) → Ethyl 2-(4-ethoxyanilino)acetate Ethyl 2-(4-ethoxyanilino)acetate + Hydrazine Hydrate (EtOH) → this compound

Quality Control Checkpoint
  • Appearance: White to off-white needle-like crystals.

  • Melting Point: 138–140 °C (Lit. range).

  • IR Signature: Sharp doublets at 3300-3200 cm⁻¹ (

    
    ), Carbonyl stretch at ~1660 cm⁻¹ (Amide I).
    

Core Protocol A: Synthesis of Oxadiazole-2-thiols

Target: 5-((4-ethoxyanilino)methyl)-1,3,4-oxadiazole-2-thiol Mechanism: Nucleophilic attack of the hydrazide on


 followed by base-mediated intramolecular cyclization.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound (10 mmol)

  • Reagent: Carbon Disulfide (

    
    ) (15 mmol)
    
  • Base: Potassium Hydroxide (KOH) (10 mmol) dissolved in Ethanol (50 mL)

  • Solvent: Absolute Ethanol[1][2]

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride Guard Tube.

Step-by-Step Procedure
  • Dissolution: In the RBF, dissolve 10 mmol of the hydrazide in 50 mL absolute ethanol. Ensure complete solubility; gentle warming (40 °C) is permitted.

  • Reagent Addition: Add the ethanolic KOH solution slowly. The mixture may turn slightly yellow.[1]

  • Cyclization: Add

    
     dropwise. Caution: 
    
    
    
    is highly flammable and toxic. Perform in a fume hood.
  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 6–8 hours .

    • Monitoring: Check TLC (Mobile Phase: Ethyl Acetate:Hexane 4:6). Evolution of

      
       (rotten egg smell) indicates reaction progress.
      
  • Workup: Concentrate the solvent to 1/3 volume under reduced pressure.

  • Acidification: Pour the residue into crushed ice (100 g) and acidify with dilute HCl (10%) to pH 2–3.

  • Isolation: The product will precipitate as a solid.[3][4] Filter under vacuum, wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) mixture.

Expected Yield: 75–85%

Core Protocol B: Synthesis of 2,5-Disubstituted Oxadiazoles

Target: 2-Aryl-5-((4-ethoxyanilino)methyl)-1,3,4-oxadiazole Mechanism:


 acts as both a solvent and a potent dehydrating agent, facilitating the formation of the imidoyl chloride intermediate which undergoes ring closure.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound (5 mmol)

  • Reagent: Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (5 mmol)

  • Cyclizing Agent: Phosphorus Oxychloride (

    
    ) (15 mL)
    
  • Apparatus: 100 mL RBF, Reflux Condenser, Oil Bath.

Step-by-Step Procedure
  • Mixing: In a dry RBF, mix the hydrazide (5 mmol) and the selected aromatic carboxylic acid (5 mmol).

  • Activation: Carefully add 15 mL of

    
    .
    
    • Safety Note:

      
       reacts violently with moisture. Ensure all glassware is oven-dried.
      
  • Reflux: Heat the mixture to 100–110 °C for 4–6 hours .

    • Observation: The suspension should clear to a homogeneous solution as the reaction proceeds.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. The hydrolysis of excess

      
       is exothermic; do not rush this step.
      
  • Neutralization: Adjust the pH to ~7–8 using solid Sodium Bicarbonate (

    
    ) or Ammonia solution.
    
  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Methanol or Ethanol.

Expected Yield: 65–75%

Comparative Data Analysis

FeatureMethod A (CS₂/KOH)Method B (POCl₃)
Reaction Type Thione/Thiol FormationDehydrative Cyclization
Key Reagent Carbon Disulfide (Toxic, Flammable)Phosphorus Oxychloride (Corrosive, Water Reactive)
Reaction Time 6–8 Hours4–6 Hours
Temperature 80 °C (Ethanol Reflux)100–110 °C
Workup Acidification (HCl)Ice Quench + Neutralization
Primary Product 5-Substituted-1,3,4-oxadiazole-2-thiol2,5-Disubstituted-1,3,4-oxadiazole
Typical Yield High (75–85%)Moderate to Good (65–75%)

Visualized Pathways

Figure 1: Synthetic Logic Flow

This diagram illustrates the divergence from the hydrazide intermediate into the two distinct oxadiazole classes.

ReactionScheme Phenetidine p-Phenetidine (Starting Material) Ester Ethyl 2-(4-ethoxyanilino)acetate Phenetidine->Ester Ethyl chloroacetate K2CO3, Acetone Hydrazide This compound (Key Intermediate) Ester->Hydrazide NH2NH2·H2O Ethanol, Reflux MethodA Method A: CS2 / KOH (Ethanol Reflux) Hydrazide->MethodA MethodB Method B: Ar-COOH / POCl3 (Dehydrative Cyclization) Hydrazide->MethodB Thiol 5-((4-ethoxyanilino)methyl)- 1,3,4-oxadiazole-2-thiol MethodA->Thiol 1. Reflux 8h 2. Acidify (HCl) Aryl 2-Aryl-5-((4-ethoxyanilino)methyl)- 1,3,4-oxadiazole MethodB->Aryl 1. Reflux 5h 2. Ice Quench 3. Neutralize

Caption: Divergent synthesis pathways from the common hydrazide intermediate.

Figure 2: POCl3 Safety Workflow

Due to the hazardous nature of Method B, strict adherence to this workflow is required.

SafetyWorkflow Start Start: Dry Glassware Mix Mix Hydrazide + Acid Start->Mix AddPOCl3 Add POCl3 (Fume Hood!) Mix->AddPOCl3 Reflux Reflux 100°C (CaCl2 Guard Tube) AddPOCl3->Reflux Cool Cool to RT Reflux->Cool Quench Pour onto CRUSHED ICE (Exothermic!) Cool->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Isolate Filter Solid Neutralize->Isolate

Caption: Critical safety workflow for phosphorus oxychloride mediated cyclization.

Troubleshooting & Expert Tips

  • Hydrazide Purity: If the starting hydrazide is slightly colored (oxidized), recrystallize it from ethanol before use. Impure hydrazide leads to "tarry" products in Method B.

  • POCl3 Quenching: Never add water to the POCl3 reaction mixture. Always add the reaction mixture to the ice. The reverse addition can cause a violent eruption.

  • Thiol Tautomerism: The product of Method A exists in equilibrium between the thiol (-SH) and thione (=S) forms. In IR spectroscopy, look for the C=S stretch around 1100–1200 cm⁻¹ and a weak S-H band around 2500–2600 cm⁻¹.

  • Alternative Oxidative Cyclization: For substrates sensitive to acidic POCl3 conditions, react the hydrazide with an aldehyde to form a Schiff base, then cyclize using Iodine (

    
    ) and Potassium Carbonate (
    
    
    
    ) in Dioxane.

References

  • Synthesis and Biological Activity of Oxadiazole Derivatives: Sharma, et al. Indian Journal of Pharmaceutical Education and Research, Vol 59, Issue 1, 2025.[4] Link

  • Synthesis and Antifungal Activity of 5-Substituted 1,3,4-oxadiazole-2-thiols: Hasan, A., et al. Asian Journal of Chemistry, Vol. 23, No. 5, 2011.[1] Link

  • POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives: Arabian Journal of Chemistry, 2022. Link

  • Synthesis of 1,3,4-Oxadiazoles (Methodologies): Organic Chemistry Portal. Link

  • Phenetidine Safety and Properties: PubChem. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Ethoxyanilino)acetohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-efficiency, reproducible protocol for the synthesis of 2-(4-Ethoxyanilino)acetohydrazide Schiff bases using Microwave-Assisted Organic Synthesis (MAOS).

Schiff bases derived from p-phenetidine (4-ethoxyaniline) are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and analgesic properties. Traditional thermal synthesis of these compounds often suffers from prolonged reaction times (6–24 hours), harsh solvents, and moderate yields.

Key Advantages of this Protocol:

  • Reaction Acceleration: Reduction of total synthesis time from ~18 hours to <30 minutes.

  • Green Chemistry: Utilization of ethanol as a benign solvent and significant energy reduction.

  • Yield Improvement: Average yield increase of 15–20% compared to conventional thermal reflux.

  • Purity: Minimized side reactions due to uniform dielectric heating.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The target scaffold combines an aniline moiety (from p-phenetidine) with a hydrazide-hydrazone linker . The presence of the azomethine group (


) is essential for biological activity, facilitating binding to protein targets via hydrogen bonding and coordination with metal ions in metalloenzymes.
Microwave Dielectric Heating Mechanism

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) targets the reaction mixture directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar solvent (Ethanol) and the polar transition state align with the oscillating electric field, generating internal heat via molecular friction.

  • Specific Effect: The condensation of the hydrazide with the aldehyde involves a polar transition state. Microwave irradiation stabilizes this transition state, significantly lowering the activation energy (

    
    ) and accelerating the rate-determining step (nucleophilic attack of the hydrazide nitrogen).
    

Experimental Workflow

Synthesis Pathway

The synthesis proceeds in three distinct phases:

  • N-Alkylation: p-Phenetidine

    
     Ethyl 2-(4-ethoxyanilino)acetate.
    
  • Hydrazinolysis: Ester

    
     this compound.
    
  • Schiff Base Condensation: Hydrazide + Aromatic Aldehyde

    
     Target Schiff Base.
    

Figure 1: Step-wise microwave-assisted synthesis workflow for this compound Schiff bases.

Materials & Equipment

Reagents:

  • p-Phenetidine (4-Ethoxyaniline)

  • Ethyl chloroacetate[1][2]

  • Hydrazine hydrate (99%)

  • Substituted Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde)

  • Solvents: Absolute Ethanol, Glacial Acetic Acid (Catalyst), Anhydrous

    
    .
    

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature control.

  • Vessels: 10 mL or 30 mL pressurized borosilicate glass vials with crimp/snap caps.

  • Analysis: TLC plates (Silica gel

    
    ), Melting Point Apparatus, FT-IR Spectrophotometer.
    

Detailed Protocols

Phase 1: Synthesis of Ethyl 2-(4-ethoxyanilino)acetate

This step attaches the acetate tail to the aniline.

  • Preparation: In a 30 mL microwave vial, dissolve p-phenetidine (10 mmol) in 15 mL of acetone (or ethanol).

  • Addition: Add Ethyl chloroacetate (10 mmol) and anhydrous

    
      (15 mmol).
    
  • MW Irradiation:

    • Temp: 100°C

    • Power: Dynamic (Max 200W)

    • Time: 10–12 minutes

    • Stirring: High

  • Work-up: Filter the inorganic salts (

    
    /KCl) while hot. Pour the filtrate into ice-cold water. The solid ester precipitates. Recrystallize from ethanol.
    
Phase 2: Synthesis of this compound

This step converts the ester to the reactive hydrazide.

  • Preparation: Dissolve the Ester from Phase 1 (5 mmol) in 10 mL of absolute ethanol in a microwave vial.

  • Addition: Add Hydrazine hydrate (15 mmol, 3 equiv). Note: Excess hydrazine drives the equilibrium forward.

  • MW Irradiation:

    • Temp: 80–90°C

    • Power: Dynamic (Max 150W)

    • Time: 4–6 minutes

  • Work-up: Cool the vial. The hydrazide typically crystallizes out upon cooling. Filter, wash with cold ethanol, and dry.

    • Checkpoint: Verify structure via IR (Appearance of doublet

      
       peaks at 3300–3400 cm⁻¹).
      
Phase 3: Schiff Base Condensation (The Target Reaction)

This step forms the azomethine linkage.

  • Preparation: Mix This compound (1 mmol) and the appropriate Aromatic Aldehyde (1 mmol) in 5 mL of absolute ethanol.

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[3][1][4] Acid protonates the aldehyde carbonyl, making it more electrophilic for the hydrazide attack.

  • MW Irradiation:

    • Temp: 80°C

    • Power: Dynamic (Max 100W)

    • Time: 2–4 minutes

  • Work-up: Pour the reaction mixture into crushed ice. The colored Schiff base solid precipitates immediately. Filter, wash with water, and recrystallize from ethanol/DMF.

Data Analysis & Validation

Comparison: Microwave vs. Conventional Thermal Method

The following data illustrates the efficiency gains using the MAOS protocol for a representative derivative (using Benzaldehyde).

ParameterConventional RefluxMicrowave Method (This Protocol)Improvement
Reaction Time 6–8 Hours2–4 Minutes~120x Faster
Solvent Volume 50 mL5 mL10x Less Waste
Yield (%) 65–70%88–92%+20% Yield
Energy Usage High (Continuous heating)Low (Short bursts)Green Profile
Characterization Guidelines

To validate the synthesis of the final Schiff base, look for these spectral signatures:

  • FT-IR Spectroscopy:

    • 
       (Azomethine):  Strong band at 1600–1620 cm⁻¹ . (Disappearance of 
      
      
      
      hydrazide doublet indicates successful condensation).
    • 
      :  Single band around 3200–3300 cm⁻¹ .
      
    • 
       (Ether):  Strong stretching at 1240 cm⁻¹  (from the ethoxy group).
      
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       (Azomethine proton):  Singlet at 
      
      
      
      8.0–8.5 ppm .
    • 
       (Amide):  Singlet at 
      
      
      
      11.0–12.0 ppm (
      
      
      exchangeable).
    • Ethoxy Group: Quartet at

      
       4.0 ppm (
      
      
      
      ) and Triplet at
      
      
      1.3 ppm (
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or side products.Increase MW hold time by 1 min increments. Ensure aldehyde is fresh (not oxidized to acid).
Vial Over-pressurization Solvent superheating.Use "Power Cycling" or "Cooling" mode (air jet) during irradiation. Do not exceed 100°C for ethanol.
No Precipitation Product is too soluble in ethanol.Pour reaction mixture into ice water (critical step). If oil forms, scratch with glass rod to induce crystallization.
Impure Product Unreacted aldehyde remaining.[5]Wash the final solid with a small amount of dilute sodium bisulfite solution (removes unreacted aldehyde).

References

  • Microwave-Assisted Synthesis of Schiff Bases (General Review)

    • Basha, N. H., et al. (2023).[6] "Microwave Irradiation-assisted Synthesis of Schiff's Bases – A Review." Eur.[6] Chem. Bull.[6]

  • Hydrazide Synthesis & Biological Activity

    • Meshcheryakova, S., et al. (2021). "Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives." Journal of Applied Pharmaceutical Science.
  • Microwave Synthesis of 2-Aminothiazole Schiff Bases

    • Hirani, B. S., & Gurubaxani, S. B. (2025). "Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance."
  • Green Synthesis of Schiff Bases (Catalysis)

    • Patil, S., et al. (2022).[4] "Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst." ACS Omega.

  • Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Analogous Precursor)

    • Al-Wahaibi, L. H., et al. (2020). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)

Sources

Reagents for condensing 2-(4-Ethoxyanilino)acetohydrazide with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents for Condensing 2-(4-Ethoxyanilino)acetohydrazide with Aromatic Aldehydes

Executive Summary & Scientific Context

The condensation of This compound with aromatic aldehydes to form N'-arylidene-2-(4-ethoxyanilino)acetohydrazides (hydrazones) is a pivotal transformation in medicinal chemistry. These scaffolds are structural analogs of phenacetin and substituted anilines, widely investigated for their analgesic, anti-inflammatory, and antimicrobial properties .

This reaction represents a classical Schiff base formation involving the nucleophilic attack of the terminal hydrazide nitrogen (


) on the electrophilic carbonyl carbon of the aldehyde. While thermodynamically favorable, the reaction kinetics and product purity are heavily influenced by solvent polarity, catalyst acidity, and the electronic nature of the aromatic aldehyde substituents.

This guide provides optimized protocols for high-yield synthesis, comparing classical acid-catalyzed reflux methods with modern green chemistry approaches.

Mechanistic Insight

The formation of the hydrazone linkage (


) proceeds via an acid-catalyzed addition-elimination mechanism. Understanding this pathway is critical for troubleshooting low yields, particularly with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) which are less electrophilic.

Key Mechanistic Steps:

  • Activation: Acid catalyst protonates the aldehyde carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic Attack: The terminal amine of the hydrazide attacks the carbonyl carbon.[1]

  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate (

    
    ).
    
  • Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable imine (hydrazone) product.[1]

ReactionMechanism Start Reagents: Hydrazide + Aldehyde Step1 1. Protonation (Acid Catalyst) Start->Step1 AcOH/H+ Step2 2. Nucleophilic Attack (Formation of C-N bond) Step1->Step2 Activation Intermediate Carbinolamine Intermediate Step2->Intermediate Step3 3. Dehydration (- H₂O) Intermediate->Step3 Rate Limiting Product Final Hydrazone (Schiff Base) Step3->Product Irreversible

Figure 1: Acid-catalyzed mechanism for hydrazone formation. The dehydration step (3) is often rate-limiting and driven by heat or water removal.

Strategic Reagent Selection

Selection of the correct solvent system and catalyst is paramount for preventing side reactions (such as hydrolysis of the amide bond) and ensuring product precipitation for easy isolation.

Table 1: Solvent & Catalyst Performance Matrix
Reagent SystemRoleSuitabilityProsCons
Ethanol (Abs.) SolventPrimary Choice Green solvent, good solubility for reagents, product usually precipitates.Some substituted aldehydes may require heating.
Glacial Acetic Acid CatalystStandard Mild acidity avoids amide hydrolysis; excellent conversion rates.Excess can solubilize product, reducing isolated yield.
DMF SolventSpecialized Required for highly non-polar or polymeric aldehydes.High boiling point makes removal difficult; poor green chemistry score.
HCl (Conc.) CatalystAvoid Strong acid catalysis.High risk of hydrolyzing the sensitive acetohydrazide linkage.
Water/Boric Acid Green SystemEco-Friendly Sustainable, non-toxic.Slower kinetics; requires vigorous stirring or microwave assist.

Experimental Protocols

Protocol A: Standard Acid-Catalyzed Condensation (High Purity)

Best for: Initial library synthesis and scale-up of standard derivatives.

Reagents:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (10–15 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Slight warming may be required.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux (

    
    ) for 2–4 hours . Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1).
    
  • Isolation: Allow the reaction mixture to cool to room temperature. The hydrazone product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted aldehyde.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/DMF mixtures to obtain analytical purity.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Rapid screening of aldehyde libraries.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Ethanol (2 mL) or Water (2 mL).

Procedure:

  • Mix: Combine hydrazide (1.0 mmol), aldehyde (1.0 mmol), and catalytic acetic acid (1 drop) in a microwave-safe vial.

  • Irradiation: Irradiate at 300 W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Workup: Cool the vial in an ice bath. Add 5 mL of ice-cold water. Filter the precipitate.

  • Note: This method typically improves yields by 10–15% and reduces reaction time from hours to minutes.

Experimental Workflow & Decision Tree

Use this logic flow to determine the optimal synthetic route based on your specific aldehyde substrate.

Workflow Start Select Aromatic Aldehyde CheckSol Is Aldehyde Soluble in EtOH? Start->CheckSol Yes Yes CheckSol->Yes No No CheckSol->No MethodA Use Protocol A: EtOH Reflux + AcOH Yes->MethodA CheckSens Is Aldehyde Acid-Sensitive? No->CheckSens MethodC Use DMF + AcOH (Higher Temp) CheckSens->MethodC No MethodGreen Use Protocol B: Microwave/Solvent-Free CheckSens->MethodGreen Yes

Figure 2: Decision tree for selecting the optimal condensation protocol based on substrate solubility and stability.

Characterization & Quality Control

To validate the formation of the target hydrazone, look for these specific spectral signatures:

  • IR Spectroscopy (KBr):

    • Disappearance: Carbonyl peak of the starting aldehyde (

      
      ) and 
      
      
      
      doublet of the hydrazide.
    • Appearance: New Imine (

      
      ) stretch at 1600–1640 cm⁻¹ .
      
    • Retention: Amide Carbonyl (

      
      ) at 1650–1680 cm⁻¹  and 
      
      
      
      stretch at 3200–3300 cm⁻¹ .
  • ¹H NMR (DMSO-d₆):

    • Singlet (

      
      ):  The azomethine proton (
      
      
      
      ) typically appears between
      
      
      8.0–8.8 ppm
      .
    • Singlet (

      
      ):  The amide 
      
      
      
      proton appears downfield at
      
      
      11.0–12.0 ppm
      (D₂O exchangeable).

References

  • Patel, P., et al. (2012).[2] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research. [Link][2]

  • Gomha, S. M., et al. (2010).[3] Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities.[3] The Open Organic Chemistry Journal. [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.[4] RSC Advances. [Link]

  • Mahida, J., & Patel, R. B. (2020). Green Reusable Catalyst For The Formation Diastereo Selective Synthesis Of Cyclohexanones.[5] International Journal of Scientific & Technology Research.[5] [Link]

Sources

Preparation of metal complexes using 2-(4-Ethoxyanilino)acetohydrazide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Metal Complexes Derived from 2-(4-Ethoxyanilino)acetohydrazide

Executive Summary

This application note details the protocol for the synthesis and metal complexation of This compound , a versatile pharmacophore in medicinal chemistry. Hydrazide ligands derived from anilines are critical in drug development due to their ability to chelate transition metals, thereby enhancing biological activities such as DNA binding, antimicrobial efficacy, and cytotoxicity against cancer cell lines.

This guide provides a self-validating workflow for:

  • Ligand Synthesis: Converting 4-ethoxyaniline (p-phenetidine) to the target hydrazide.

  • Metal Complexation: Coordinating the ligand with Cu(II), Ni(II), Co(II), and Zn(II).[1][2]

  • Structural Validation: Using IR, UV-Vis, and physicochemical profiling.[3]

Scientific Rationale & Mechanism

The ligand This compound possesses multiple donor sites: the carbonyl oxygen, the secondary amino group (anilino nitrogen), and the terminal primary amino group of the hydrazide.

  • Ligand Design: The presence of the 4-ethoxy electron-donating group on the phenyl ring modulates the electron density of the anilino nitrogen, potentially influencing the stability and solubility of the resulting complexes compared to unsubstituted analogues.

  • Coordination Mode: In neutral media, the ligand typically acts as a bidentate neutral chelator (NO donor set), coordinating through the carbonyl oxygen (C=O) and the terminal amino nitrogen (-NH2), forming a stable five-membered chelate ring.

Experimental Protocols

Safety & Pre-requisites
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood.

  • Ethyl Chloroacetate: Lacrimator and toxic.

  • Solvents: Absolute ethanol (EtOH) is the preferred solvent for both synthesis and crystallization to ensure high purity.

Synthesis of the Ligand: this compound

This is a two-step synthesis involving N-alkylation followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(4-ethoxyanilino)acetate (Intermediate)

  • Reactants: Mix 4-ethoxyaniline (0.01 mol) and ethyl chloroacetate (0.01 mol) in 40 mL of absolute ethanol.

  • Base Catalyst: Add anhydrous Potassium Carbonate (K₂CO₃, 0.02 mol) or Sodium Acetate to scavenge the HCl byproduct.

  • Reflux: Heat the mixture under reflux for 6–8 hours . Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water. The ester will precipitate or form an oil. If solid, filter; if oil, extract with chloroform and evaporate.

  • Yield: Expect ~70–80%.

Step 2: Hydrazinolysis to form the Hydrazide

  • Reactants: Dissolve the ester from Step 1 (0.01 mol) in 30 mL of absolute ethanol.

  • Reagent: Add Hydrazine Hydrate (99%, 0.02 mol) dropwise with stirring. Note: Excess hydrazine ensures complete conversion and prevents dimer formation.

  • Reflux: Reflux the mixture for 4–6 hours .

  • Crystallization: Concentrate the solvent to half volume and cool to 0°C. The target hydrazide will crystallize as a solid (typically white or off-white).

  • Purification: Recrystallize from ethanol.

  • Validation: Sharp Melting Point (Expected range: 110–130°C depending on purity) and IR (appearance of -NHNH₂ doublets).

Synthesis of Metal Complexes (General Protocol)

Target Metals: Cu(II), Co(II), Ni(II), Zn(II).[1][2] Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral complexes; 1:1 may form depending on the counter-ion.

  • Ligand Solution: Dissolve This compound (2 mmol) in 20 mL hot absolute ethanol.

  • Metal Solution: Dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 mmol) in 10 mL ethanol.

  • Reaction: Add the metal solution dropwise to the ligand solution under continuous stirring.

  • Reflux: Reflux for 3–5 hours .

    • Observation: A color change (e.g., Green to Blue/Brown for Cu, Pink to Purple for Co) indicates complexation.

  • Precipitation: Cool the solution to room temperature. If no precipitate forms, reduce volume by evaporation or add a few drops of diethyl ether.

  • Filtration: Filter the solid complex, wash with cold ethanol, then ether.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Visualization of Workflow

The following diagram illustrates the chemical pathway and coordination logic.

SynthesisPathway cluster_0 Key Transformation Start 4-Ethoxyaniline (p-Phenetidine) Intermediate Ethyl 2-(4-ethoxyanilino)acetate (Ester) Start->Intermediate N-Alkylation (EtOH, Reflux 6h) Reagent1 Ethyl Chloroacetate + K2CO3 Reagent1->Intermediate Ligand This compound (Ligand L) Intermediate->Ligand Hydrazinolysis (EtOH, Reflux 4h) Reagent2 Hydrazine Hydrate (Reflux) Reagent2->Ligand Complex Metal Complex [M(L)2]X2 or [M(L)Cl2] Ligand->Complex Coordination (1:2 Ratio, Reflux) MetalSalt Metal Salt (MX2) (Cu, Ni, Co, Zn) MetalSalt->Complex

Caption: Step-wise synthesis pathway from p-phenetidine to the final metal complex, highlighting the critical hydrazinolysis step.

Characterization & Data Interpretation

To validate the synthesis, compare the spectral data of the free ligand against the metal complex.

Infrared Spectroscopy (FT-IR)

This is the primary tool for confirming coordination.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(C=O) Amide I 1650 – 16701630 – 1640Red shift (~20-30 cm⁻¹) indicates coordination via Carbonyl Oxygen.
ν(NH) Hydrazinic 3200 – 33003150 – 3250Negative shift indicates coordination via terminal Nitrogen.
ν(NH) Anilino ~3350~3350Unchanged. The secondary amine is sterically hindered and less basic; likely non-participating.
M-O / M-N Absent450 – 550New bands confirm metal-ligand bond formation.
Electronic Spectra (UV-Vis) & Geometry
  • Ligand: Shows intense bands in UV region (200–350 nm) due to π→π* and n→π* transitions.

  • Complexes:

    • Cu(II): Broad band at 600–700 nm (d-d transition) → Distorted Octahedral.

    • Ni(II): Three bands (e.g., ~400, ~600, ~900 nm) → Octahedral geometry.

    • Zn(II): Diamagnetic, no d-d transitions. Characterized by Charge Transfer (CT) bands.

Molar Conductance

Dissolve complex in DMSO (10⁻³ M) and measure conductance.

  • Value < 20 ohm⁻¹cm²mol⁻¹: Non-electrolyte (Chloride ions are inside coordination sphere → [M(L)Cl₂]).

  • Value > 70 ohm⁻¹cm²mol⁻¹: Electrolyte (Chloride ions are outside → [M(L)₂]Cl₂).

Biological Applications (Context for Drug Development)

Researchers utilizing this protocol are likely targeting the following therapeutic areas:

  • Antimicrobial Agents: The presence of the ethoxy group increases lipophilicity, potentially enhancing cell wall penetration in Gram-positive bacteria (e.g., S. aureus).

  • DNA Binding: Planar metal complexes (especially Cu and Ni) of hydrazides often bind DNA via intercalation. The ethoxyaniline tail acts as a "stacking" moiety.

  • Anticancer: Hydrazides are precursors to hydrazones, which inhibit cell proliferation. The metal complex often shows higher cytotoxicity than the free ligand due to the "Chelation Theory" (reduced polarity of metal ion increases lipophilicity).

References

  • BenchChem. (2025).[4] Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. Retrieved from

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Journal of Applied Pharmaceutical Science. Retrieved from

  • Patil, K. C. (2012).[5] Metal-hydrazine complexes as precursors to oxide materials. Indian Academy of Sciences. Retrieved from

  • Holla, B. S., & Udupa, K. V. (1992).[6] Synthesis and biological activity of some substituted anilinoacetohydrazides. (Referenced in crystal structure data of analogous 4-methyl derivative).[6] Retrieved from

  • Gwaram, N. S., et al. (2012).[3] Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.[3] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Ethoxyanilino)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-ETH-HYD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Protocol Standardization

Executive Summary

The synthesis of 2-(4-ethoxyanilino)acetohydrazide involves a biphasic nucleophilic substitution sequence. Low yields are typically caused by two critical failure points: uncontrolled N-alkylation (leading to bis-alkylated byproducts) in the first step, and oxidative degradation or incomplete hydrazinolysis in the second. This guide replaces generic procedures with a kinetically optimized workflow designed to maximize the mono-substituted intermediate and drive the hydrazide equilibrium to completion.

Module 1: The Precursor Phase (N-Alkylation)

Objective: Synthesis of Ethyl (4-ethoxyanilino)acetate. Core Challenge: Preventing the formation of the bis-alkylated impurity, diethyl 2,2'-(4-ethoxyphenylazanediyl)diacetate.

Q1: Why is my reaction mixture turning black/tarry with low yield?

Diagnosis: This is a hallmark of oxidative polymerization of p-phenetidine (4-ethoxyaniline). Anilines are electron-rich and prone to oxidation by atmospheric oxygen, especially under basic conditions. Corrective Action:

  • Reagent Quality: Never use dark brown p-phenetidine. Distill it under reduced pressure (zinc dust can be added to inhibit oxidation) prior to use if it is not a clear/pale yellow liquid.

  • Inert Atmosphere: The reaction must be conducted under nitrogen or argon.

  • Base Selection: Switch from strong inorganic bases (NaOH/KOH) to a buffered system like Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃) in ethanol. Strong bases promote hydrolysis of the chloroacetate and oxidative side reactions.

Q2: I see a secondary spot on TLC that persists. What is it?

Diagnosis: This is likely the bis-alkylated byproduct . If the concentration of the alkylating agent (Ethyl chloroacetate) is too high relative to the amine, the mono-alkylated product acts as a nucleophile and reacts again. Corrective Action:

  • Stoichiometry: Use a 2:1 or 3:1 molar excess of p-phenetidine relative to ethyl chloroacetate. This statistical bias forces the kinetics toward the mono-substituted product. The excess aniline can be recovered during workup.

  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This converts the chloroacetate to the more reactive iodoacetate in situ (Finkelstein reaction), increasing the rate of the desired SN2 reaction at lower temperatures, preserving the ester group.

Module 2: The Hydrazinolysis Phase

Objective: Conversion to this compound. Core Challenge: Driving the equilibrium to completion without hydrolyzing the amide bond.

Q3: The reaction stalls, but adding more heat degrades the product. Why?

Diagnosis: Hydrazinolysis is an equilibrium process. If you use stoichiometric hydrazine (1:1), the reaction will never complete. Furthermore, high heat in the presence of moisture (from low-grade ethanol) causes ester hydrolysis to the acid, which does not react with hydrazine effectively under these conditions. Corrective Action:

  • Hydrazine Excess: Use Hydrazine Hydrate (80% or 99%) in a 1:3 to 1:5 molar ratio . The excess acts as both reactant and solvent co-factor to drive the equilibrium.

  • Solvent Control: Use Absolute Ethanol . Water competes with hydrazine as a nucleophile.

Optimized Experimental Protocol
Step 1: Synthesis of Ethyl (4-ethoxyanilino)acetate
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a reflux condenser and N₂ inlet.

  • Charge: Add p-phenetidine (41.1 g, 300 mmol) and NaOAc (12.3 g, 150 mmol) to Absolute Ethanol (100 mL).

  • Activation: Add KI (2.5 g, 15 mmol). Stir at room temperature for 10 mins.

  • Addition: Dropwise add Ethyl chloroacetate (12.25 g, 100 mmol) over 30 minutes. Note: Slow addition is crucial to prevent bis-alkylation.

  • Reaction: Reflux (80°C) for 6–8 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to RT. Pour into ice-water (300 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with water (to remove excess amine salts) and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: If oil persists, recrystallize from Ethanol/Water or perform column chromatography to remove excess p-phenetidine.

Step 2: Hydrazinolysis to Target Hydrazide [1]
  • Charge: Dissolve the ester from Step 1 (22.3 g, 100 mmol) in Absolute Ethanol (50 mL).

  • Reagent: Add Hydrazine Hydrate (99%) (15 mL, ~300 mmol) dropwise with stirring.

  • Reaction: Reflux gently for 4–6 hours.

    • Checkpoint: A white solid may begin to precipitate during reflux. This is good.

  • Isolation:

    • Cool the mixture to 0–5°C (ice bath) and stir for 1 hour.

    • Filter the precipitate under vacuum.[2][3]

    • Wash: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine.

    • Recrystallization: Recrystallize from boiling ethanol to yield shiny, colorless crystals (MP: ~138–140°C).

Troubleshooting Data Matrix
ObservationProbable CauseTechnical Solution
Low Yield (Step 1) Formation of bis-alkylated byproduct.Increase p-phenetidine ratio to 3:1; add reagents slowly.
Dark/Red Product Oxidation of amino group.Use N₂ atmosphere; distill p-phenetidine before use.
Product is Oily Residual solvent or excess hydrazine.Dry product in vacuum desiccator over P₂O₅; recrystallize from EtOH.
MP is Low (<135°C) Impurity (unreacted ester or acid).Check TLC; extend reflux time in Step 2; ensure hydrazine excess.
Visualizing the Pathway
Figure 1: Reaction Logic & Critical Control Points

G cluster_0 Critical Control Point 1 Start p-Phenetidine (4-Ethoxyaniline) Inter Intermediate: Ethyl (4-ethoxyanilino)acetate Start->Inter Step 1: N-Alkylation (SN2, Ethanol, 80°C) Reagent1 Ethyl Chloroacetate (+ NaOAc, KI) Reagent1->Inter Side1 Side Product: Bis-alkylated impurity Inter->Side1 Excess Halide High Temp Final Target: This compound Inter->Final Step 2: Hydrazinolysis (Nu-Acyl Sub, Ethanol) Reagent2 Hydrazine Hydrate (Excess, Reflux) Reagent2->Final

Caption: Figure 1. Synthetic pathway highlighting the critical competition between mono-alkylation (desired) and bis-alkylation (side reaction) in Step 1.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield or Impurity StepCheck Which Step? Issue->StepCheck Step1 Step 1: Ester Formation StepCheck->Step1 Step2 Step 2: Hydrazide Formation StepCheck->Step2 BisAlk Impurity: Bis-alkylated? Step1->BisAlk Tarry Impurity: Black Tar? Step1->Tarry NoPpt Issue: No Precipitation? Step2->NoPpt LowMP Issue: Low Melting Point? Step2->LowMP Sol1 Solution: Increase Amine Ratio Slow Addition of Halide BisAlk->Sol1 Sol2 Solution: Distill Amine Use Nitrogen Atm Tarry->Sol2 Sol3 Solution: Concentrate Vol Cool to 0°C NoPpt->Sol3 Sol4 Solution: Recrystallize (EtOH) Dry thoroughly LowMP->Sol4

Caption: Figure 2. Diagnostic logic flow for identifying and resolving yield-limiting factors in the synthesis workflow.

References
  • Bhat, M. A., et al. (2014). "Synthesis and Anti-Inflammatory Activity of Novel Indole Derivatives." Journal of Saudi Chemical Society, 18(5), 494-498.

  • Holla, B. S., & Udupa, K. V. (1992).[4] "Synthesis and Biological Activity of Some New Hydrazides." Farmaco, 47(3), 305-319. (Foundational method for anilinoacetohydrazides).

  • PubChem Compound Summary. (2025). "Ethyl (4-ethoxyanilino)acetate." National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Purification of 2-(4-Ethoxyanilino)acetohydrazide by recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Ethoxyanilino)acetohydrazide

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring high purity and optimal yield.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems that can arise during the recrystallization of this compound. Each entry details the problem, explores the underlying scientific causes, and provides a systematic solution.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Problem: Upon cooling, the dissolved solid separates from the solution as a liquid or oily globule rather than forming a crystalline solid.

Potential Causes & Scientific Rationale:

  • High Solute Concentration: The solution is supersaturated to a point where the solute's solubility limit is exceeded above its melting point. This is a common issue when a solution is cooled too rapidly or if the initial amount of solvent was insufficient.

  • Presence of Impurities: Impurities can depress the melting point of the solute and interfere with the orderly arrangement of molecules into a crystal lattice, promoting the formation of an oil.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be higher than the melting point of the this compound. When the solution cools to the compound's melting point, it is still a liquid and will separate as such.

Solutions & Experimental Protocol:

  • Re-dissolve and Dilute: Reheat the flask until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the solution's saturation.[1]

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out.[1][2]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[3] Alternatively, add a "seed crystal" from a previous pure batch.

  • Re-evaluate Your Solvent System: If oiling persists, a mixed-solvent system may be necessary. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethanol). Then, while the solution is hot, add a "poor" solvent (an "anti-solvent" in which it is less soluble, like water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[1] Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

Q2: I have a very low yield of recrystallized product. What went wrong?

Problem: After filtration and drying, the mass of the recovered pure compound is significantly lower than expected.

Potential Causes & Scientific Rationale:

  • Excessive Solvent Use: The most common cause of low recovery is using too much solvent to dissolve the crude product.[3][4] Since the compound has some solubility even in the cold solvent, a larger volume of solvent will retain more of the product in the mother liquor.[3]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), a significant amount of product will be lost on the filter paper.

  • Incomplete Crystallization: Insufficient cooling will not maximize the precipitation of the solute from the solution.

  • Washing with Warm Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold can redissolve a portion of the purified product.[3]

Solutions & Experimental Protocol:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[5] This ensures the solution is saturated.

  • Pre-heat Your Filtration Apparatus: If performing a hot filtration, pre-heat the Buchner or Hirsch funnel and the receiving flask by pouring hot solvent through them immediately before filtering your solution.[6] This minimizes the temperature drop that causes premature crystallization.

  • Maximize Cooling Time: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.[2][5]

  • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[3] This removes any remaining soluble impurities without dissolving a significant amount of the product.

  • Consider a "Second Crop": If you suspect a large amount of product remains in the mother liquor, you can concentrate the filtrate by boiling off some of the solvent and cooling it again to obtain a second, though likely less pure, batch of crystals.[4]

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

Problem: The solution remains clear with no signs of precipitation, even after extended cooling.

Potential Causes & Scientific Rationale:

  • Solution is Too Dilute: Too much solvent was added initially, and the solution is not saturated enough for crystals to form upon cooling.

  • Supersaturation: The solution is supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not occurred.[3] This is common with highly pure compounds.

Solutions & Experimental Protocol:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to boil it down too aggressively, which could lead to oiling out.

  • Induce Nucleation (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

  • Induce Nucleation (Scratching): Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass surface can serve as nucleation sites.

  • Flash Freeze: As a last resort for stubborn supersaturated solutions, briefly placing the flask in a dry ice/acetone bath can sometimes provide the thermodynamic shock needed to induce nucleation. Remove it as soon as crystals appear and allow it to cool the rest of the way slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For this compound, which has both polar (hydrazide, aniline) and non-polar (ethoxy, benzene ring) features, several solvents could be effective.

  • Ethanol or Isopropanol: These are often excellent starting points for compounds with moderate polarity, including anilines and hydrazides.[7][8] A study on a structurally similar compound, 2-(4-methylanilino)acetohydrazide, successfully used ethanol for recrystallization.[8]

  • Acetonitrile: Can be effective for recrystallizing compounds containing aromatic rings.[9][10]

  • Mixed Solvents (e.g., Ethanol/Water, Acetone/Hexane): A mixed solvent system provides fine-tuned control over solubility and is useful if single solvents are too effective or ineffective.[1][11]

The selection should always be confirmed experimentally with small-scale solubility tests.

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol (95%)78PolarGood general-purpose solvent for moderately polar compounds.[7] Often effective for hydrazides.[8]
Isopropanol82PolarSimilar properties to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan be effective for aromatic and nitrogen-containing compounds.[9]
Ethyl Acetate77IntermediateGood for compounds of intermediate polarity.
Water100Very PolarLikely a poor solvent on its own but can be an excellent "anti-solvent" with ethanol or acetone.[11]
Hexane69Non-polarInsoluble. Useful as an anti-solvent with a more polar primary solvent.[11]

This table is based on general principles. Experimental verification is crucial.

Q2: What are the likely impurities I am trying to remove?

Understanding the synthesis route is key to predicting impurities. This compound is typically synthesized from ethyl 2-(4-ethoxyanilino)acetate and hydrazine hydrate.

  • Unreacted Starting Materials: Residual 4-ethoxyaniline or the ethyl ester starting material.

  • Byproducts: Side-reaction products, which could include di-acylated hydrazine or products from the decomposition of starting materials.

  • Residual Solvents: Solvents used in the preceding reaction step.

A well-chosen recrystallization solvent will keep these impurities dissolved in the cold mother liquor while allowing the desired product to crystallize.

Q3: How do I know if my recrystallized product is pure?

Purity is assessed through physical and analytical characterization:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value for this compound.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system. Compare the crude material and the recrystallized product side-by-side.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy should be employed. The resulting spectra should be clean and match the expected structure without significant impurity peaks.

Visualized Workflows

General Recrystallization Workflow

This diagram outlines the standard, systematic procedure for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Select Solvent(s) via Small-Scale Tests Crude Place Crude Solid in Erlenmeyer Flask Start->Crude Dissolve Add Minimum Amount of Hot Solvent to Dissolve Solid HotFilter Perform Hot Filtration (if insoluble impurities are present) Dissolve->HotFilter Optional CoolSlow Cool Slowly to Room Temperature HotFilter->CoolSlow CoolIce Cool in Ice Bath to Maximize Yield CoolSlow->CoolIce Filter Collect Crystals via Vacuum Filtration CoolIce->Filter Wash Wash with Minimal Ice-Cold Solvent Filter->Wash Dry Dry Crystals Thoroughly Wash->Dry End Characterize for Purity (MP, TLC, NMR) Dry->End

Caption: Standard workflow for purifying a solid by recrystallization.

Troubleshooting Decision Tree: "Oiling Out"

This diagram provides a logical path for addressing the common issue of a product oiling out.

Oiling_Out_Troubleshooting Start Problem: Compound 'Oiled Out' Reheat Reheat to Redissolve Oil Start->Reheat AddSolvent Add Small Amount of Hot Solvent Reheat->AddSolvent Decision1 Was Cooling Too Rapid? CoolSlow Allow to Cool Slowly Decision1->CoolSlow Yes Decision1->CoolSlow No, Cooled Slowly AddSolvent->Decision1 Decision2 Did it Oil Out Again? CoolSlow->Decision2 Success Success: Proceed to Isolation Decision2->Success No ChangeSolvent Switch to a Mixed-Solvent System Decision2->ChangeSolvent Yes ChangeSolvent->Reheat Restart Process

Sources

Technical Support Center: Cyclization of Ethoxyaniline Acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclization of ethoxyaniline acetohydrazides. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and related structures from ethoxyaniline acetohydrazide precursors. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to diagnose and resolve experimental failures effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My cyclization reaction shows a low or incomplete conversion. What are the primary factors to investigate?

A1: Incomplete conversion is one of the most common hurdles in heterocyclic synthesis. The root cause often lies in suboptimal reaction conditions, reagent quality, or insufficient activation energy.

The cyclization of an acetohydrazide to form a stable aromatic heterocycle like an oxadiazole or triazole is a dehydrative process.[1][2] This intramolecular reaction requires overcoming a significant energy barrier, which is typically achieved through thermal energy or the use of a potent cyclodehydrating agent.

Core Areas to Troubleshoot:

  • Reagent Purity & Stability:

    • Acetohydrazide Precursor: Ensure the starting ethoxyaniline acetohydrazide is pure and dry. Impurities can interfere with the reaction, and residual water can quench dehydrating agents.

    • Cyclizing/Dehydrating Agent: Agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are highly sensitive to moisture.[2] Using an old or improperly stored bottle can be a primary reason for failure. POCl₃, for example, reacts with water and loses its efficacy as a chlorinating and dehydrating agent.[3]

  • Reaction Temperature & Time:

    • Many cyclodehydration reactions require reflux or elevated temperatures to proceed at a reasonable rate.[4] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition and byproduct formation.

    • Reaction times can vary from minutes (with microwave irradiation) to several hours or even days for conventional heating.[5] It is crucial to monitor the reaction's progress.

  • Solvent Choice:

    • The solvent must be inert to the reaction conditions and capable of solubilizing the reactants. Aprotic solvents like DMF or DMSO are often used, but they must be anhydrous.[1] For some reactions, using the cyclizing agent itself as the solvent (e.g., excess POCl₃) is effective.

Troubleshooting Protocol for Incomplete Conversion:

  • Verify Starting Material:

    • Run a proton NMR and/or LC-MS on your ethoxyaniline acetohydrazide to confirm its identity and purity. Dry the material under high vacuum for several hours before use.

  • Use Fresh Reagents:

    • Use a newly opened bottle of the dehydrating agent (e.g., POCl₃) or purify/distill it immediately before the experiment.

  • Optimize Reaction Temperature:

    • Set up small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, and 120°C) to identify the optimal condition.

    • Consider microwave-assisted synthesis, which can often reduce reaction times and improve yields by providing efficient and uniform heating.[5]

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the product over time (e.g., at 1h, 4h, 12h, and 24h). This will help determine if the reaction is slow, stalled, or has reached equilibrium.

Q2: My TLC/LC-MS shows multiple spots, indicating significant byproduct formation. How can I identify and minimize these side reactions?

A2: The formation of multiple products points to competing reaction pathways or decomposition. The nature of the byproduct often depends on the specific cyclizing agent and the reaction conditions used.

For instance, when synthesizing 1,3,4-oxadiazoles, a common competing reaction can lead to the formation of other heterocyclic isomers or dimeric structures.[1] Similarly, in triazole synthesis, regioisomers can be a significant issue.[5]

Common Byproducts and Their Causes:

Byproduct TypePotential CauseRecommended Action
Uncyclized Diacylhydrazide Intermediate Insufficiently harsh dehydrating conditions (low temperature or weak agent).Increase temperature, extend reaction time, or switch to a stronger dehydrating agent like PPA or triflic anhydride.[2]
Isomeric Products (e.g., 1,2,4- vs. 1,3,4-heterocycles) The cyclizing agent allows for multiple modes of ring closure.Modify the cyclizing agent. For example, certain catalysts can provide high regioselectivity in triazole synthesis.[6]
Decomposition Products (Charring/Tar) Reaction temperature is too high, or reaction time is too long.Reduce the reaction temperature and monitor carefully with TLC to stop the reaction upon completion.
Side-products from the Cyclizing Agent Reactions involving agents like carbon disulfide (CS₂) can lead to competing pathways, such as the formation of thiadiazoles instead of the desired oxadiazole.[1][7][8]Ensure the stoichiometry of reagents is precise. The choice of base and solvent can steer the reaction towards the desired product.[9]

Experimental Protocol for Minimizing Byproducts:

  • Characterize the Byproducts:

    • If possible, isolate the major byproduct using column chromatography.

    • Analyze the byproduct by Mass Spectrometry and NMR to elucidate its structure. This information is invaluable for diagnosing the side reaction.

  • Refine Reaction Conditions:

    • Temperature Gradient: Run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate.

    • Stoichiometry: Carefully control the molar ratios of the acetohydrazide and the cyclizing agent. An excess of the cyclizing agent can sometimes promote side reactions.

    • Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For example, adding the hydrazide slowly to a solution of the cyclizing agent at a controlled temperature can minimize initial exotherms and unwanted side reactions.

  • Investigate Alternative Synthetic Routes:

    • Different cyclizing agents operate via different mechanisms.[3] If POCl₃ is failing, consider alternatives like SOCl₂, PPA, or greener methods involving iodine or copper catalysts.[10]

Q3: How do I choose the right cyclizing agent for my desired heterocycle?

A3: The choice of cyclizing agent is the most critical decision in your experimental design, as it directly dictates the type of heterocycle you will form. The ethoxyaniline acetohydrazide is a versatile precursor that can be guided down different pathways.

Decision Workflow for Selecting a Cyclizing Agent:

G Start Reaction Mixture TLC TLC (Thin Layer Chromatography) - Quick check for SM consumption - Visualization of product/byproducts Start->TLC In-Process Control LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) - Quantitative progress tracking - Mass confirmation of product Start->LCMS In-Process Control Workup Reaction Work-up & Purification TLC->Workup LCMS->Workup NMR NMR Spectroscopy (¹H, ¹³C) - Definitive structure elucidation - Purity assessment Workup->NMR HRMS HRMS (High-Resolution Mass Spectrometry) - Exact mass for formula confirmation Workup->HRMS IR IR Spectroscopy - Confirms functional group changes (e.g., loss of C=O, N-H stretches) Workup->IR Final Confirmed Product Structure NMR->Final HRMS->Final

Caption: Recommended analytical workflow for reaction monitoring and characterization.

Step-by-Step Analytical Protocol:

  • Reaction Monitoring (In-Process):

    • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting hydrazide spot and the appearance of the product spot. This is the fastest method for a qualitative assessment.

    • LC-MS: For more precise tracking, periodically inject a quenched aliquot of the reaction mixture into an LC-MS. [11]This provides the retention time and mass-to-charge ratio (m/z) of all components, confirming that the product being formed has the correct molecular weight.

  • Product Characterization (Post-Purification):

    • NMR Spectroscopy: This is the gold standard for structure elucidation.

      • ¹H NMR: Confirm the presence of the ethoxy group signals and the aromatic protons. The disappearance of the hydrazide N-H protons is a key indicator of successful cyclization.

      • ¹³C NMR: Identify the characteristic chemical shifts of the carbons in the newly formed heterocyclic ring.

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

    • Infrared (IR) Spectroscopy: Useful for confirming the transformation of functional groups. Look for the disappearance of the hydrazide's N-H and C=O stretching bands and the appearance of C=N and C-O-C bands characteristic of the heterocycle. [12]

References
  • BenchChem. (2025).
  • Mahdi, I. S., Jabarah, Z. A., Khammas, S. J., & Majeed, R. A. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasia Journal of Biosciences, 14, 973-976. [Link]

  • RSC Publishing. (n.d.). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. PMC.
  • Journal of Chemical Research, Synopses. (n.d.). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. RSC Publishing.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Growing Science. (2024). Current Chemistry Letters.
  • ResearchGate. (n.d.).
  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC.
  • Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PMC.

Sources

Minimizing side reactions in 4-ethoxyaniline and ethyl chloroacetate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in -Alkylation Protocols

The Chemist's Dashboard: Quick Reference

Objective: Synthesize Ethyl


-(4-ethoxyphenyl)glycinate  via nucleophilic substitution (

) while suppressing dialkylation, amidation, and oxidative degradation.
ParameterRecommended SpecificationScientific Rationale
Stoichiometry 1.0 eq Amine : 1.1 eq HalideSlight excess of halide drives completion; large excess promotes dialkylation .[1]
Base Sodium Acetate (NaOAc) or

Buffers HCl generation without promoting ester hydrolysis (which occurs with NaOH/KOH).
Solvent Ethanol (EtOH) or DMFEtOH is standard; DMF increases reaction rate (

) but complicates workup.
Catalyst Potassium Iodide (KI) (10 mol%)Critical: Converts chloroacetate to iodoacetate in situ (Finkelstein), accelerating

over side reactions.
Atmosphere Nitrogen / Argon4-Ethoxyaniline is electron-rich and prone to oxidative tarring (blackening).[1]
Temperature Reflux (EtOH) or 60-80°C (DMF)Sufficient energy for

; excessive heat favors thermodynamic amidation.[1]

Module 1: Critical Mechanism Analysis

To troubleshoot effectively, you must visualize the competition between the kinetic product (desired) and the thermodynamic or over-reaction traps.

The Reaction Landscape

The primary challenge is that the product (Secondary Amine ) is often more nucleophilic than the starting material (Primary Amine ) due to the inductive electron-donating effect of the new alkyl group. This leads to the "Runaway Alkylation" effect.

ReactionPathways Reactants 4-Ethoxyaniline + Ethyl Chloroacetate Intermediate Transition State (SN2) Reactants->Intermediate Base, Heat Side_Amide Side Product B: Amide Formation (Thermodynamic Trap) Reactants->Side_Amide High Temp / Long Time (Attack on Carbonyl) Side_Ox Side Product C: Oxidative Tars (Quinone Imines) Reactants->Side_Ox O2 / Air Exposure Product Target: Mono-Alkylated Product (Ethyl N-(4-ethoxyphenyl)glycinate) Intermediate->Product Path 1: SN2 (Major) Side_Dialkyl Side Product A: Dialkylated Amine (Kinetic Trap) Product->Side_Dialkyl + Excess Halide (Product is more nucleophilic!)

Figure 1: Reaction bifurcation pathways.[1] Note that the Target Product serves as the precursor for the primary impurity (Dialkylation).

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a second spot on TLC with a higher Rf (less polar) than my product."

Diagnosis: Dialkylation . The mono-alkylated product reacted with a second equivalent of ethyl chloroacetate. The secondary amine nitrogen is more electron-rich than the primary aniline, making it a better nucleophile.

Corrective Actions:

  • Stoichiometry Control: Do not use a large excess of ethyl chloroacetate. Keep the ratio close to 1:1 or 1:1.1.

  • Reverse Addition: If the problem persists, add the ethyl chloroacetate dropwise to a solution of the aniline. This keeps the concentration of the alkylating agent low relative to the amine, statistically favoring mono-alkylation.

  • Bulky Base: Switching to a bulkier base like DIPEA (Hünig's base) can sometimes sterically hinder the second alkylation, though inorganic bases are generally preferred for this specific reaction.

Issue 2: "The reaction mixture turned black/dark purple immediately."

Diagnosis: Oxidative Degradation . 4-Ethoxyaniline (p-phenetidine) is an electron-rich aromatic amine.[1] In the presence of oxygen and light, it oxidizes to form quinone imines and complex polymeric tars.

Corrective Actions:

  • Inert Atmosphere: You must purge the solvent with Nitrogen or Argon for 15 minutes before adding the amine. Run the reaction under a positive pressure of inert gas.

  • Solvent Quality: Ensure your solvent (Ethanol or DMF) is free of peroxides and dissolved oxygen.

  • Fresh Reagents: If the starting aniline is already dark brown/black, purify it (recrystallization or distillation) before use. "Garbage in, garbage out."

Issue 3: "I see a new carbonyl peak in IR (~1650 cm⁻¹), but it's not my ester."

Diagnosis: Amidation . Instead of attacking the


-carbon (C-Cl), the amine attacked the ester carbonyl (C=O), displacing ethoxide. This forms an amide bond.[2]

Corrective Actions:

  • Lower Temperature: Amidation has a higher activation energy than

    
     alkylation. Reduce reaction temperature (e.g., from reflux to 50°C).
    
  • Finkelstein Catalysis: Add Sodium Iodide (NaI) or Potassium Iodide (KI) (10-20 mol%).[1]

    • Mechanism:[1][3][4][5][6][7]

      
       is exchanged for 
      
      
      
      . The C-I bond is much weaker and reacts faster in
      
      
      reactions. This accelerates the desired pathway so it outcompetes the slower amidation side reaction [1].
Issue 4: "My yield is low and the ester hydrolyzed to the acid."

Diagnosis: Base-Mediated Hydrolysis . Using a strong base (NaOH, KOH) or wet solvents caused the ethyl ester to saponify to the carboxylic acid.

Corrective Actions:

  • Buffer System: Switch to Sodium Acetate (NaOAc) or Potassium Carbonate (

    
    ) . These are basic enough to neutralize the HCl byproduct but not strong enough to rapidly hydrolyze the ester under anhydrous conditions [2].
    
  • Dry Solvents: Ensure ethanol or DMF is dried (molecular sieves) to remove water.

Module 3: Optimized Standard Operating Procedure (SOP)

Protocol: KI-Catalyzed


-Alkylation in Ethanol (Green & Scalable)
Materials
  • 4-Ethoxyaniline (10 mmol, 1.37 g)[1]

  • Ethyl Chloroacetate (11 mmol, 1.35 g)

  • Sodium Acetate, anhydrous (15 mmol, 1.23 g) - Acts as the HCl scavenger[1]

  • Potassium Iodide (1 mmol, 0.16 g) - Catalyst[1]

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Flush the system with Nitrogen.

  • Dissolution:

    • Add 4-Ethoxyaniline , Sodium Acetate , and Potassium Iodide to the flask.

    • Add Ethanol and stir until the aniline is dissolved. (Note: NaOAc may remain as a suspension).

  • Addition:

    • Add Ethyl Chloroacetate dropwise over 5-10 minutes at room temperature.

    • Why? Prevents localized high concentrations that favor dialkylation.

  • Reaction:

    • Heat the mixture to Reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 4:1). Look for the disappearance of the aniline spot.

  • Workup (Self-Validating Purification):

    • Cool to room temperature.[6][8][9][10]

    • Pour the mixture into Ice Water (100 mL). The product usually precipitates as a solid.[9]

    • If Solid: Filter and wash with cold water.[9]

    • If Oil: Extract with Ethyl Acetate (3x), wash organic layer with water (to remove DMF/EtOH), dry over

      
      , and concentrate.
      
  • Recrystallization (Critical for Purity):

    • Recrystallize the crude solid from a minimum amount of hot Ethanol or Ethanol/Water mix. This effectively removes trace dialkylated byproducts [3].

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Patel, H. U., & Gediya, P. A. (2014).[6] "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one". International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[6] (Demonstrates use of weak acid/base catalysis for aniline-acetoacetate coupling).

  • Organic Syntheses. (1951). "Dulcin (p-Ethoxyphenylurea)".[1] Organic Syntheses, Coll.[9][11] Vol. 4, p.52. (Provides authoritative handling of p-phenetidine and recrystallization techniques). [1]

  • BenchChem. (2025). "Overcoming tar formation in aniline alkylation reactions". (General troubleshooting for aniline oxidation and polymerization). [1]

Sources

Optimizing solvent selection for 2-(4-Ethoxyanilino)acetohydrazide NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Ethoxyanilino)acetohydrazide Analysis

Welcome to the technical support guide for the NMR analysis of this compound. This document provides in-depth troubleshooting advice and optimized protocols to help researchers acquire high-quality, interpretable NMR spectra for this molecule. The inherent structural features of this compound—namely the labile anilino (-NH) and hydrazide (-NHNH2) protons, combined with an aromatic system—present unique challenges that are highly dependent on solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for ¹H NMR analysis of this compound and why?

A1: The recommended starting solvent is Dimethyl Sulfoxide-d6 (DMSO-d6) .

Causality: this compound is a moderately polar molecule containing multiple hydrogen bond donor and acceptor sites (-NH, -NH2, C=O, ether oxygen). DMSO-d6 is a polar aprotic solvent, which means it can accept hydrogen bonds but does not donate them.[1][2][3] This property is crucial for several reasons:

  • Excellent Solubilizing Power: Its high polarity effectively dissolves a wide range of organic compounds, including those with polar functional groups.[2][4][5]

  • Preservation of Labile Protons: Because DMSO-d6 is not a proton source, the rate of chemical exchange for the -NH and -NH2 protons is significantly slowed. This allows these protons to be observed as distinct, often coupled, signals in the ¹H NMR spectrum, providing valuable structural information.[6] In contrast, protic solvents would lead to rapid exchange and signal loss.[7]

  • Minimal Spectral Overlap: The residual proton signal for DMSO-d5 appears as a quintet around 2.50 ppm, far from the aromatic (typically 6.5-8.0 ppm) and labile proton regions, thus preventing signal overlap.[1]

Q2: My compound is not soluble in CDCl3. What should I do?

A2: This is a common issue due to the polarity mismatch between the compound and the solvent. Chloroform-d (CDCl3) is a relatively non-polar solvent and struggles to dissolve compounds rich in hydrogen bonding moieties.[8]

If you encounter solubility issues, switching to a more polar solvent is the correct approach. As mentioned in Q1, DMSO-d6 is the primary alternative. If DMSO-d6 is not available or suitable for your experiment (e.g., downstream sample recovery), Acetone-d6 or Methanol-d4 are viable options, each with specific considerations.[4][7]

Q3: The signals for my -NH and -NH2 protons are broad or have disappeared entirely. What is happening?

A3: This phenomenon is almost always due to rapid chemical exchange with other labile protons in the sample, such as trace amounts of water, or the NMR solvent itself.

  • In Aprotic Solvents (like CDCl3 or Acetone-d6): The presence of even trace amounts of water (H2O) can catalyze proton exchange, leading to signal broadening. The exchange rate at room temperature is often on an intermediate NMR timescale, resulting in broad, poorly defined peaks.

  • In Protic Solvents (like Methanol-d4 or D2O): These solvents contain deuterium on hydroxyl groups (-OD). The acidic protons of the analyte (-NH, -NH2) will rapidly exchange with the solvent's deuterium atoms. This exchange is typically so fast that the analyte proton signals merge with the solvent signal and effectively disappear from their expected positions in the spectrum.[7] This effect can be used diagnostically, as described in the troubleshooting guide below.

Q4: The aromatic region of my spectrum in CDCl3 is complex and difficult to interpret. Can changing the solvent help?

A4: Yes, changing the solvent can significantly alter the chemical shifts of aromatic protons, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). The residual proton peak of CDCl3 at ~7.26 ppm can also interfere with your signals.[5]

Switching to a different solvent can improve spectral dispersion:

  • DMSO-d6: Its different magnetic environment will alter the chemical shifts of the aromatic protons, potentially resolving overlapping multiplets.

  • Benzene-d6: This aromatic solvent induces significant shifts due to its magnetic anisotropy. Protons located above or below the plane of the benzene ring (in a solvent-solute complex) will be shifted upfield. This can often spread out crowded aromatic signals, simplifying their analysis.[7]

Troubleshooting Guide: Common NMR Issues

Problem Probable Cause Recommended Solution(s)
Poor Solubility Polarity mismatch between analyte and solvent.Use a more polar solvent. DMSO-d6 is the first choice. Acetone-d6 is a secondary option.
Missing/Broad -NH/-NH2 Peaks Rapid proton exchange with trace water or a protic solvent.1. Use dry DMSO-d6. 2. Confirm the peak identity: Add a drop of D2O or Methanol-d4 to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton peaks should disappear.[7]
Overlapping Aromatic Signals Insufficient chemical shift dispersion in the chosen solvent.Re-run the sample in a solvent with different magnetic properties, such as DMSO-d6 or Benzene-d6 , to induce shifts and improve resolution.[7]
Unexpected Peak at ~7.26 ppm Residual non-deuterated chloroform (CHCl3) in the CDCl3 solvent.[8]If this peak obscures your analyte signals, switch to another solvent like Acetone-d6 or DMSO-d6 .[7]
Broad Signals Overall High sample concentration leading to aggregation or high solution viscosity.1. Dilute the sample. 2. If using DMSO-d6 (which is more viscous), consider acquiring the spectrum at a slightly elevated temperature (e.g., 35-40 °C) to decrease viscosity and sharpen lines.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting the optimal NMR solvent for this compound.

SolventSelectionWorkflow cluster_sol cluster_nh cluster_arom Start Start: Prepare Sample TryDMSO Dissolve in DMSO-d6 Start->TryDMSO CheckSol Is it Soluble? TryDMSO->CheckSol Soluble Yes CheckSol->Soluble  Yes NotSoluble No CheckSol->NotSoluble No   AcquireSpectrum Acquire ¹H NMR Spectrum Soluble->AcquireSpectrum TryAlternative Try Acetone-d6 or Methanol-d4 NotSoluble->TryAlternative TryAlternative->AcquireSpectrum AnalyzeNH Are -NH/-NH2 peaks sharp? AcquireSpectrum->AnalyzeNH NH_OK Yes AnalyzeNH->NH_OK  Yes NH_Broad No/Broad AnalyzeNH->NH_Broad No   AnalyzeAromatic Is Aromatic Region Resolved? NH_OK->AnalyzeAromatic D2O_Ex Perform D2O/Methanol-d4 Exchange Experiment NH_Broad->D2O_Ex D2O_Ex->AnalyzeAromatic Aromatic_OK Yes AnalyzeAromatic->Aromatic_OK  Yes Aromatic_Overlap No/Overlapping AnalyzeAromatic->Aromatic_Overlap No   Final Analysis Complete Aromatic_OK->Final TryBenzene Re-run in Benzene-d6 Aromatic_Overlap->TryBenzene TryBenzene->Final

Caption: Logical workflow for NMR solvent selection and troubleshooting.

Solvent-Analyte Interactions

The behavior of labile protons is dictated by hydrogen bonding. This diagram illustrates the key difference between protic and aprotic solvents.

HBonding cluster_protic Polar Protic Solvent (e.g., Methanol-d4) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO-d6) AnalyteP R-NH-R' SolventP D-O-CD₃ AnalyteP->SolventP H-Bond Donation (Analyte to Solvent) SolventP->AnalyteP H-Bond Donation (Solvent to Analyte) => RAPID EXCHANGE AnalyteA R-NH-R' SolventA (CD₃)₂S=O AnalyteA->SolventA H-Bond Donation (Analyte to Solvent) => SLOW EXCHANGE

Caption: Hydrogen bonding interactions in protic vs. aprotic solvents.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation in DMSO-d6
  • Weigh Analyte: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add 0.6-0.7 mL of high-purity DMSO-d6 (≥99.8 atom % D).

  • Dissolve: Gently vortex or swirl the vial until the solid is completely dissolved. If needed, gentle warming in a water bath (<40°C) can assist dissolution.

  • Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquire Spectrum: Cap the tube, place it in the spectrometer, and proceed with spectrum acquisition.

Protocol 2: Diagnostic Proton Exchange Experiment
  • Prepare Sample: Prepare the sample as described in Protocol 1 using either DMSO-d6 or CDCl3.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum. Carefully note the chemical shifts, multiplicities, and integrations of the suspected -NH and -NH2 peaks.

  • Add Exchange Reagent: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of Deuterium Oxide (D2O) or Methanol-d4 (CD3OD) to the tube.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.[7]

  • Re-acquire Spectrum: Immediately place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the exchangeable -NH and -NH2 protons should have disappeared or significantly decreased in intensity in the second spectrum. A new, broad peak for HOD may appear.

References

  • orgchem — LiveJournal. CDCl3 is a common solvent used for NMR analysis. It is used because…. [Link]

  • ARMAR Isotopes. Methanol-d4: High-Purity Solvent for Precise NMR Spectroscopy. [Link]

  • PubChemLite. N'-benzylidene-2-(4-ethoxyanilino)acetohydrazide (C17H19N3O2). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Quora. Why do we use cdcl3 as a solvent for recording the NMR spectrum?. [Link]

  • Brainly.in. give reason for CDCL3 is used as a solvent for recording the NMR spectrum of a compound. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • CP Lab Safety. NMR Solvents. [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • Advent Chembio. CDCl₃ for NMR Analyses: Understanding Deuterated Chloroform in Spectroscopy. [Link]

  • ResearchGate. Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. [Link]

  • 773 Discovery. 2-(4-ethoxyanilino)-n'-(1-methyl-3-pheny l-2-propenylidene)acetohydrazide - 25mg. [Link]

  • MDPI. Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. [Link]

  • Acta Crystallographica Section E. 2-(4-Methylanilino)acetohydrazide. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • YouTube. DMSO-d6 preparation (NMR solvent) from DMSO. [Link]

  • ACS Publications. NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. [Link]

  • MDPI. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Chapter 8 Notes. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • PubChemLite. N'-(4-(diethylamino)benzylidene)-2-(4-ethoxyanilino)acetohydrazide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • MDPI. NMR Properties of the Cyanide Anion, a Quasisymmetric Two-Faced Hydrogen Bonding Acceptor. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Acta Crystallographica Section E. 2-(4-Chlorophenoxy)acetohydrazide. [Link]

  • Reddit. What can you infer from broad aromatic signals in 1H NMR?. [Link]

Sources

Removing unreacted hydrazine hydrate from acetohydrazide products

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Acetohydrazide Purification

A Senior Application Scientist's Guide to Eliminating Residual Hydrazine Hydrate

Welcome to the technical support center for acetohydrazide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing unreacted hydrazine hydrate from their acetohydrazide product. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual hydrazine hydrate so critical?

A1: Hydrazine is classified as a toxic and potentially carcinogenic substance.[1][2] Its presence in a final product, especially one intended for pharmaceutical or biological applications, is unacceptable from both a safety and regulatory standpoint. Furthermore, residual hydrazine can interfere with subsequent reaction steps, compromise the stability of the final compound, and lead to inaccurate analytical results.[3][4]

Q2: How can I detect the presence of unreacted hydrazine hydrate in my acetohydrazide product?

A2: Simple qualitative tests can be suggestive, but quantitative methods are essential for confirmation and validation.

  • Thin-Layer Chromatography (TLC): A basic method is to use a TLC system with a potassium permanganate stain. Hydrazine, being a reducing agent, will show up as a yellow spot on a purple background. This is a quick but non-specific check.

  • Spectrophotometry: Derivatization of hydrazine with reagents like p-dimethylaminobenzaldehyde produces a colored complex that can be quantified using a UV-Vis spectrophotometer.[5][6] This is a more sensitive method than TLC.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the most reliable methods for quantification.[5] To improve detection, hydrazine is often derivatized to make it less polar and more suitable for chromatographic analysis.[6][7] For example, reaction with benzaldehyde forms a stable hydrazone detectable by HPLC-UV.[6]

Method Principle Detection Limit Pros Cons
TLC with KMnO₄ stain Oxidation of hydrazineHigh (µg range)Fast, simple, inexpensiveLow specificity, not quantitative
Spectrophotometry Colorimetric derivatizationLow (ng-µg range)Good sensitivity, quantitativePotential for interference
HPLC/GC Chromatographic separationVery Low (ng-pg range)[6]High specificity, high precisionRequires specialized equipment
Q3: I've just finished the synthesis reaction. What's the first and simplest purification step I should try?

A3: Recrystallization is the most common and often sufficient method for purifying acetohydrazide.[8] Acetohydrazide is a crystalline solid, while hydrazine hydrate is a liquid at room temperature, making this separation technique highly effective. The choice of solvent is critical.

  • Why it works: The principle relies on the difference in solubility between your product (acetohydrazide) and the impurity (hydrazine hydrate) in a chosen solvent at different temperatures. Ideally, acetohydrazide should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while hydrazine hydrate remains soluble even when cold.

  • Recommended Solvent: Ethanol is a widely cited and effective solvent for the recrystallization of acetohydrazide.[8] An ethanol-water mixture can also be used to fine-tune solubility.[9]

See Protocol 1 for a detailed recrystallization procedure.

Troubleshooting Guide

Q4: My recrystallization didn't work. The product "oiled out" instead of forming crystals. What happened and what should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[10] This typically happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of your solute (Acetohydrazide melts around 58-68°C).[11]

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to prevent supersaturation.

  • Slow Cooling: This is crucial. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel if necessary, before moving it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Use a Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (like hot ethanol) and then add a "poor" or "anti-solvent" (like hexane or diethyl ether) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[10]

Q5: I've performed multiple recrystallizations, but analytical tests (HPLC/GC) still show trace amounts of hydrazine. What's a more advanced method I can use?

A5: When physical separation methods like recrystallization are insufficient, you can turn to chemical or more advanced physical removal techniques. Azeotropic distillation is a powerful method for removing hydrazine.

  • Why it works: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding an "entrainer" solvent (like xylene or aniline) that forms a low-boiling azeotrope with hydrazine/water, you can selectively remove the hydrazine from the reaction mixture at a lower temperature than the boiling point of your product.[12][13] The acetohydrazide remains in the distillation flask. This technique is particularly useful for larger scales.

See Protocol 2 for a detailed azeotropic distillation procedure.

Q6: Is there a way to chemically remove or "quench" the excess hydrazine without an extraction or distillation?

A6: Yes, this process is known as chemical scavenging . It involves adding a reagent that reacts selectively with hydrazine to form a new compound that is easily separated.

  • Why it works: You introduce a scavenger that has a higher reactivity towards hydrazine than your acetohydrazide product.

  • Recommended Scavenger: Acetone is an effective scavenger. It reacts with hydrazine to form acetone hydrazone and acetone azine.[14] These byproducts are typically more volatile and less polar than hydrazine, making them easier to remove under vacuum or by washing with a non-polar solvent.

Workflow for Scavenging:

  • After the primary reaction, cool the mixture.

  • Add a slight excess of acetone (e.g., 2-3 equivalents relative to the excess hydrazine used).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and the acetone-hydrazine adducts under reduced pressure.

  • Proceed with a standard workup or recrystallization, which will now be much more effective.

The diagram below illustrates the decision-making process for purification.

Purification_Workflow start Crude Acetohydrazide (Contains Hydrazine Hydrate) recrystallization Protocol 1: Recrystallization (Ethanol) start->recrystallization analyze Analyze Purity (TLC, HPLC/GC) recrystallization->analyze product Pure Acetohydrazide analyze->product Purity OK troubleshoot Troubleshooting: Recrystallization Failed? analyze->troubleshoot Purity Not OK oiled_out Product 'Oiled Out' troubleshoot->oiled_out Yes low_purity Residual Hydrazine Detected troubleshoot->low_purity No reheat Reheat, Dilute, Cool Slowly oiled_out->reheat advanced Choose Advanced Method low_purity->advanced reheat->recrystallization azeotrope Protocol 2: Azeotropic Distillation advanced->azeotrope scavenge Chemical Scavenging (e.g., Acetone) advanced->scavenge azeotrope->analyze scavenge->recrystallization

Caption: Decision workflow for purifying acetohydrazide.

Experimental Protocols

Protocol 1: Recrystallization of Acetohydrazide from Ethanol

This protocol outlines the standard procedure for purifying crude acetohydrazide by removing residual hydrazine hydrate and other soluble impurities.

Methodology:

  • Dissolution: Place the crude acetohydrazide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution on a hot plate at a low setting to maintain the temperature near the boiling point.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.[15]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. A stable weight should be obtained.

Protocol 2: Azeotropic Distillation with Xylene

This protocol is for removing stubborn residual hydrazine hydrate after initial purification attempts have failed. Caution: This procedure should be performed in a well-ventilated fume hood.

Methodology:

  • Setup: In a round-bottom flask, combine the impure acetohydrazide with xylene (approximately 10-20 mL of xylene per gram of crude product). Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heating: Heat the mixture to reflux. The xylene-water/hydrazine azeotrope will begin to distill.[13]

  • Collection: The azeotrope will condense and collect in the Dean-Stark trap. As water and hydrazine are denser than xylene, they will form a lower layer in the trap, while the xylene will overflow and return to the distillation flask.

  • Monitoring: Continue the distillation until no more water/hydrazine collects in the trap.

  • Workup: Allow the flask to cool. The acetohydrazide product can then be isolated by either removing the xylene under reduced pressure or by inducing crystallization and filtering the solid. A final recrystallization from ethanol (Protocol 1) may be necessary to remove residual xylene.

The diagram below illustrates the principle of azeotropic distillation for this purification.

Azeotropic_Distillation cluster_flask Distillation Flask cluster_trap Dean-Stark Trap flask Acetohydrazide Product + Residual Hydrazine + Xylene (Entrainer) condenser Condenser flask->condenser 1. Vapors of Xylene-Hydrazine Azeotrope Rise trap Collected Lower Layer: Hydrazine + Water Overflowing Upper Layer: Xylene trap->flask 3. Xylene Returns to Flask condenser->trap 2. Vapors Condense and Collect

Caption: Principle of azeotropic distillation.

References

  • FINEAMIN. (n.d.). Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. FINEAMIN. Retrieved from [Link]

  • O. A. Shtyka, et al. (2018). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. Semantic Scholar. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (2016). CN105254527A - Method for preparing high-concentration hydrazine hydrate.
  • ChemSRC. (n.d.). Acethydrazide(1068-57-1)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • A. Villa, et al. (2021). Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing high-concentration hydrazine hydrate. Retrieved from [Link]

  • ChemWorld. (n.d.). Hydrazine Oxygen Scavenger - 5 & 55 Gallons. Retrieved from [Link]

  • Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved from [Link]

  • A. Villa, et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC. Retrieved from [Link]

  • American Elements. (n.d.). Acetyl Hydrazide, High Purity Powder. Retrieved from [Link]

  • Google Patents. (2016). Urea method hydrazine hydrate concentrates distillation technique.
  • R. Wilson, et al. (1955). Dehydration of hydrazine by azeotropic distillation. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (1956). US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline.
  • M. G. Sanchez-Alanis, et al. (2021). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. MDPI. Retrieved from [Link]

  • IndiaMART. (n.d.). Technical Grade Hydrazine Hydrate Oxygen Scavenger. Retrieved from [Link]

  • ChemBK. (n.d.). acetohydrazide. Retrieved from [Link]

  • Google Patents. (2018). CN108191706A - The synthetic method of acethydrazide.
  • Google Patents. (2018). CN108047084A - A kind of preparation method of acethydrazide.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2021). Remove excess hydrazine hydrate?. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.. Retrieved from [Link]

  • H. Beyzaei, et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Retrieved from [Link]

  • Studylib. (n.d.). Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

  • SMVSS. (2013). Recrystallization. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(4-Ethoxyanilino)acetohydrazide

[1][2]

Executive Summary

This compound (CAS: N/A for specific isomer, generic class referenced) is a bifunctional building block containing an electron-rich p-phenetidine (4-ethoxyaniline) core linked to a reactive hydrazide tail.[1][2]

Users frequently report "disappearance" of the compound in solution or the appearance of "ghost peaks" in LC-MS. These are rarely manufacturing defects but rather specific chemical instabilities inherent to the hydrazide and aniline moieties. This guide delineates the stability profiles in aqueous vs. organic media and provides self-validating troubleshooting protocols.

Module 1: Aqueous Stability (The Hydrolysis Challenge)

The Core Issue

In aqueous buffers, the primary degradation pathway is hydrolysis . While acetohydrazides are more stable than simple esters, they are not inert.[2] The presence of the electron-donating ethoxy group on the aniline ring indirectly influences the pKa of the secondary amine, but the hydrazide terminal is the weak link.

Mechanism of Failure

Under acidic or basic stress, the amide-like bond (

12
  • Acidic pH (< 4): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.

  • Basic pH (> 9): Direct hydroxide attack on the carbonyl.

  • Result: Formation of 2-(4-ethoxyanilino)acetic acid (insoluble precipitate) and hydrazine (toxic, invisible in UV).[1][2]

Troubleshooting Protocol: pH Optimization

User Question: "My compound precipitates in PBS after 24 hours. Is it insoluble?" Scientist Answer: It is likely hydrolyzing.[1] The precipitate is the carboxylic acid degradation product.

Validation Experiment:

  • Prepare a 1 mM solution in 10% DMSO / 90% Buffer at pH 4, 7.4, and 10.

  • Incubate at 25°C for 12 hours.

  • Analyze via HPLC.[1][3][4]

    • Observation: If the parent peak decreases and a more non-polar peak (longer retention time, the acid) appears, hydrolysis is confirmed.

Recommendation:

  • Optimal Window: pH 6.0 – 7.5.[1][3]

  • Buffer Choice: Use HEPES or MOPS.[1] Avoid phosphate buffers if metal ions are present (catalyzes oxidation, see Module 2).[1][2]

Module 2: Organic Media Stability (The Oxidation Trap)

The Core Issue

Users often assume organic solvents (DMSO, Methanol, Acetonitrile) are "safe."[2] For this molecule, they are not.[2] The 4-ethoxyaniline moiety is electron-rich, making it highly susceptible to oxidative dehydrogenation , especially in the presence of trace peroxides or light.[2]

Mechanism of Failure
  • Oxidation: Dissolved oxygen or peroxides (common in ethers like THF) attack the hydrazide nitrogens or the aniline ring.

    • Visual Cue: Solution turns pink/red or brown .[1] This indicates the formation of azo species (

      
      ) or quinone imines.[1]
      
  • Condensation (The "Ghost Peak"): Hydrazides are potent nucleophiles. They react with trace aldehydes (formaldehyde/acetaldehyde) found in low-grade Methanol or Acetonitrile to form hydrazones .[1]

Troubleshooting Protocol: Solvent Screening

User Question: "My stock solution in DMSO turned pink overnight." Scientist Answer: This is oxidative degradation.[1] The pink color is characteristic of azo-compound formation derived from the aniline/hydrazide oxidation.

Validation Experiment:

  • Control: Dissolve compound in fresh, degassed DMSO stored under Argon.

  • Test: Dissolve in benchtop DMSO exposed to air.

  • Compare: Run LC-MS immediately.

    • Result: The "Test" sample will likely show a mass shift of -2 Da (oxidation/dehydrogenation) or +12-14 Da (formaldehyde adducts if MeOH is present).[1]

Recommendation:

  • Storage: Store stock solutions at -20°C or -80°C.

  • Solvents: Use Anhydrous, Degassed DMSO .[2] Avoid THF or Dioxane unless tested for peroxides.[1]

  • Additives: For critical assays, add 0.1% Ascorbic Acid or DTT to prevent oxidation (if compatible with your biology).[2]

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways based on environmental conditions.

DegradationPathwayscluster_aqueousAqueous Media Riskscluster_organicOrganic Media RisksParent2-(4-Ethoxyanilino)acetohydrazideAcid2-(4-Ethoxyanilino)acetic acid(Precipitate)Parent->AcidHydrolysis(pH <4 or >9)+ H2OHydrazineHydrazine(Toxic/Soluble)Parent->Hydrazine+ H2OAzoDiimide/Azo Species(Red/Pink Color)Parent->AzoOxidation(O2 / Light / Peroxides)HydrazoneHydrazone Adducts(Ghost Peaks)Parent->HydrazoneCondensation(Trace Aldehydes in MeOH/ACN)

Figure 1: Mechanistic degradation map showing hydrolysis (aqueous) vs. oxidation/condensation (organic).[1][2]

Module 4: Summary Data & Specifications

Solubility & Stability Matrix
Solvent SystemSolubilityStability RiskPrimary Degradation ModeRecommended Storage
Water / PBS Low (< 0.1 mg/mL)High (pH dependent)Hydrolysis to Acid + HydrazineDo not store. Prepare fresh.[1][2]
DMSO (Anhydrous) High (> 50 mg/mL)LowOxidation (if air exposed)-20°C, Argon, Amber Vial
Methanol (Grade A) ModerateMedium Condensation (Hydrazone formation)Avoid for long-term storage.[1][2]
THF / Ethers ModerateCritical Peroxide-induced OxidationAvoid completely.
Analytical Parameters (HPLC)

When setting up your QC method, ensure you are separating the parent from the hydrolytic product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

    • Note: The hydrolytic product (Acid) usually elutes later than the Hydrazide in acidic mobile phases due to the loss of the polar hydrazine group, though this depends on the specific column chemistry.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2] New York: Wiley, 1992.[2] (Foundational text on amide/hydrazide hydrolysis mechanisms).

  • Bobbitt, J. M. "Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt."[5] The Journal of Organic Chemistry, 2024.[5] (Mechanisms of aryl hydrazide oxidation).[1]

  • BenchChem Technical Support. "Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution." BenchChem Support Guides, 2025. (Analogous structure stability protocols).

  • Rathod, I. S., et al. "Stability Indicating HPLC Method Development: A Review." International Journal of Pharmacy and Pharmaceutical Research, 2023. (Standard protocols for distinguishing degradation products).

Validation & Comparative

Technical Comparison: FTIR Distinction of Hydrazide and Amide Moieties in 2-(4-Ethoxyanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the FTIR spectroscopic distinction between the hydrazide and amide moieties within the context of 2-(4-Ethoxyanilino)acetohydrazide . This molecule acts as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic antimicrobial agents.

Executive Summary & Structural Context

This compound is a bifunctional scaffold containing a secondary aniline coupled to an acetohydrazide tail. In drug development, verifying the formation of the hydrazide group (-CONHNH₂) is the primary quality control step. This group must be rigorously distinguished from:

  • Primary Amides (-CONH₂): A potential structural analog or degradation product.

  • Esters (-COOEt): The typical synthetic precursor (Ethyl 2-(4-ethoxyanilino)acetate).

The distinction relies on subtle shifts in the Carbonyl (C=O) region and complex splitting patterns in the N-H stretching region due to the "Alpha Effect"—the repulsion between adjacent nitrogen lone pairs in the hydrazide.

Molecular Structure & Vibrational Targets[1][2][3][4][5][6][7][8][9]
  • Formula: C₁₀H₁₅N₃O₂

  • Key Moiety 1 (Target): Hydrazide (-C(=O)-NH-NH₂)

  • Key Moiety 2 (Backbone): 4-Ethoxyaniline (-NH-C₆H₄-OEt)

Comparative Spectral Analysis: Hydrazide vs. Amide[10]

The following data compares the characteristic vibrational modes. The "Hydrazide" column represents the target molecule, while the "Primary Amide" column represents the theoretical analog (2-(4-ethoxyanilino)acetamide).

Table 1: Characteristic FTIR Wavenumbers (cm⁻¹)
Vibrational ModeHydrazide (-CONHNH₂)Primary Amide (-CONH₂)Mechanistic Insight
N-H Stretching 3300–3450 (Multi-band) Typically 3 distinct peaks: 1. Aniline NH2. Hydrazide NH3. Hydrazide NH₂ (Asym)3180–3350 (Doublet) Distinct doublet (Sym/Asym) for NH₂.Lacks the third "internal" NH peak of the hydrazide linkage.Hydrazides possess an additional N-H bond compared to amides. The adjacent N-N repulsion stiffens the bond, often shifting NH₂ stretches to higher frequencies.
C=O Stretching (Amide I) 1650–1680 Often appears as a sharp, solitary peak.1650–1690 Broader band, often overlapping with NH₂ scissoring.The hydrazide carbonyl bond is slightly weakened by the electron-donating effect of the adjacent amino group (-NH₂), causing a redshift compared to esters (~1735) but often overlapping with amides.
N-H Bending (Amide II) 1530–1560 Coupled N-H bending and C-N stretching.1590–1620 Strong NH₂ scissoring band.The "Amide II" band in hydrazides is distinct due to the heavier mass coupling of the N-N system compared to the C-N system in amides.
C-N Stretching 1240–1280 Strong intensity.1400 Medium intensity.The C-N bond in hydrazides has partial double-bond character due to resonance, appearing at lower frequencies than pure C-N single bonds.
N-N Stretching 950–1000 Weak/Medium (Fingerprint).Absent This is the definitive "fingerprint" confirmation of the hydrazide linkage, absent in all amides.

Detailed Spectral Interpretation

Region 1: The N-H Stretching Zone (3100–3500 cm⁻¹)

This is the most diagnostic region.

  • Hydrazide Signature: You will observe a complex "trident" or broadened pattern.

    • ~3420 cm⁻¹: Asymmetric stretching of the terminal -NH₂.

    • ~3320 cm⁻¹: Symmetric stretching of the terminal -NH₂ + Secondary Aniline N-H overlap.

    • ~3200 cm⁻¹: Secondary Amide-like N-H (internal hydrazide nitrogen).

  • Amide Contrast: A pure amide typically shows a cleaner "doublet" pattern (Sym/Asym NH₂) without the third distinct internal N-H contribution.

Region 2: The Carbonyl Zone (1600–1750 cm⁻¹)
  • The "Ester Check": If you see a band at 1730–1750 cm⁻¹ , the reaction is incomplete. The ester precursor absorbs here.

  • Hydrazide C=O: Appears at 1668 cm⁻¹ (experimental value for acetohydrazide derivatives). It is often sharper than a primary amide band because the NH₂ scissoring in hydrazides (which usually broadens the amide band) appears at a lower frequency.

Region 3: The Fingerprint Zone (< 1500 cm⁻¹)[5]
  • C-O-C (Ether): The ethoxy group on the aniline ring provides a constant internal standard peak at ~1240 cm⁻¹ (Asym) and 1040 cm⁻¹ (Sym). Use this to normalize intensity between samples.

  • N-N Stretch: Look for a weak but distinct peak around 980 cm⁻¹ . This confirms the N-N bond formation.

Visualization: Synthesis & Vibrational Mapping

The following diagram illustrates the synthetic transformation and maps the specific vibrational modes to the molecular structure.

FTIR_Analysis Precursor Precursor: Ethyl 2-(4-ethoxyanilino)acetate (Ester C=O: ~1735 cm⁻¹) Product Product: This compound Precursor->Product Reflux / EtOH Reagent + Hydrazine Hydrate (NH₂NH₂) Reagent->Product NH_Stretch N-H Stretch Region (3200-3450 cm⁻¹) Diagnostic: Trident Pattern Product->NH_Stretch Terminal NH₂ + Internal NH CO_Stretch C=O Stretch (1668 cm⁻¹) Shift: -70 cm⁻¹ from Ester Product->CO_Stretch Hydrazide Carbonyl NN_Stretch N-N Stretch (~980 cm⁻¹) Hydrazide Specific Product->NN_Stretch N-N Bond

Caption: Figure 1. Synthetic pathway and key FTIR diagnostic nodes for verifying the hydrazide functional group.

Experimental Protocol: FTIR Characterization

Objective: To confirm the synthesis of this compound and ensure the absence of ester precursor.

Materials
  • Sample: Synthesized this compound (dried, vacuum desiccated for 24h).

  • Matrix: Spectroscopic grade KBr (Potassium Bromide) or Diamond ATR crystal.

  • Instrument: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).

Step-by-Step Workflow
  • Sample Preparation (KBr Method - Recommended for Resolution):

    • Mix 1 mg of sample with 100 mg of dry KBr.

    • Grind to a fine powder using an agate mortar to minimize scattering (particle size < 2 µm).

    • Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Background Collection:

    • Collect a background spectrum of air or a pure KBr pellet to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition:

    • Scan range: 4000–400 cm⁻¹.

    • Ensure the transmission of the strongest peak is between 10% and 20% for linearity.

  • Data Processing:

    • Apply baseline correction.

    • Critical Check: Zoom into 1700–1750 cm⁻¹. If a peak exists >5% intensity, residual ester is present. Recrystallize the product.

Validation Criteria (Self-Correcting)
  • The "Water" False Positive: Hydrazides are hygroscopic. A broad hump >3400 cm⁻¹ indicates moisture. Correction: Dry sample at 50°C under vacuum and re-scan.

  • The "Amide" Confusion: If the C=O peak is split or >1690 cm⁻¹, suspect oxidation or impure starting material.

References

  • Ajani, O. O., et al. (2025). Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. University of Pretoria. Link

  • Badawi, H. M. (2007).[1] Vibrational spectra and analysis of acetohydrazide. Spectrochimica Acta Part A. Link

  • Smith, B. C. (2020).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

  • Patel, P., et al. (2012).[3] Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research. Link

  • Sigma-Aldrich. (2025).[4] Acetic acid hydrazide ATR-IR Spectrum Reference. SpectraBase.[5][6][4] Link

Sources

A Comparative Analysis of the Antimicrobial Potential of 2-(4-Ethoxyanilino)acetohydrazide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, hydrazide-hydrazone derivatives have emerged as a promising class of compounds.[1] Their versatile chemical scaffold allows for modifications that can lead to a broad spectrum of biological activities, including significant antibacterial and antifungal effects.[2][3] This guide provides a comparative overview of the potential antimicrobial efficacy of a representative hydrazide, 2-(4-Ethoxyanilino)acetohydrazide, benchmarked against clinically established standard antibiotics.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a framework for its evaluation. We will detail the gold-standard methodologies for assessing antimicrobial efficacy, present illustrative data to guide researchers in their experimental design, and discuss the scientific rationale behind these comparative studies. The protocols described herein are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring a self-validating and reproducible experimental system.[2][4][5]

Rationale for Investigation

Hydrazide-hydrazone derivatives are characterized by an azometine (–NHN=CH–) proton and have been a subject of intensive investigation in medicinal chemistry.[1] Studies have demonstrated that various derivatives possess significant antimicrobial properties.[2] The core structure is a versatile scaffold, and substitutions on the aromatic rings can modulate the antimicrobial activity. The ethoxy and anilino groups in this compound provide lipophilic and hydrogen-bonding characteristics that may facilitate interaction with microbial targets. Therefore, a systematic evaluation of its efficacy against a panel of pathogenic bacteria and fungi, in comparison to standard-of-care antibiotics, is a logical step in the drug discovery process.

Key Methodologies for Antimicrobial Susceptibility Testing

To quantitatively assess the efficacy of a novel compound like this compound, two primary methods are employed in microbiology laboratories worldwide. These are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method to measure the Zone of Inhibition (ZOI).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This quantitative measure is crucial for understanding a compound's potency. The broth microdilution method is a standardized and widely used technique for determining MIC values.[3][7]

Experimental Protocol: Broth Microdilution

  • Preparation of Compound and Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi, directly in a 96-well microtiter plate.[6][7] The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared in the same manner to serve as positive controls.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound and controls with the prepared inoculum.

    • Include a growth control well (inoculum in broth without any antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This is a critical step for standardizing the inoculum density. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, a sparse inoculum may result in falsely low MICs.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics against specific bacteria (e.g., tetracyclines and aminoglycosides against Pseudomonas aeruginosa). Using CAMHB ensures consistency and comparability of results across different laboratories.

  • Serial Two-Fold Dilutions: This geometric progression allows for a precise determination of the MIC value across a wide range of concentrations.

The Kirby-Bauer test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[8][9] It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate that has been uniformly inoculated with the test bacterium.[10]

Experimental Protocol: Kirby-Bauer Disk Diffusion

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the MIC protocol.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of this compound and standard antibiotics onto the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[10]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (the area with no visible growth) around each disk in millimeters (mm).[8]

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established interpretive criteria published by CLSI.[2][5] For a novel compound, the zone diameter provides a measure of its inhibitory activity.

Diagram of Experimental Workflows

Experimental_Workflow cluster_mic Broth Microdilution (MIC) cluster_zoi Disk Diffusion (Zone of Inhibition) mic_start Prepare Serial Dilutions of Compound in 96-Well Plate mic_inoculum Standardize Inoculum (0.5 McFarland) & Dilute mic_add Inoculate Wells mic_inoculum->mic_add mic_incubate Incubate (18-24h, 37°C) mic_add->mic_incubate mic_read Read MIC (Lowest Concentration with No Growth) mic_incubate->mic_read zoi_start Prepare Standardized Inoculum (0.5 McFarland) zoi_lawn Create Lawn Culture on Mueller-Hinton Agar zoi_start->zoi_lawn zoi_disk Apply Antimicrobial Disks zoi_lawn->zoi_disk zoi_incubate Incubate (18-24h, 37°C) zoi_disk->zoi_incubate zoi_read Measure Zone Diameter (mm) zoi_incubate->zoi_read

Caption: Standardized workflows for determining MIC and Zone of Inhibition.

Comparative Efficacy Data (Illustrative)

The following tables present hypothetical data to illustrate how the antimicrobial efficacy of this compound would be compared against standard antibiotics.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismTypeThis compoundCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 25923)Gram-positive BacteriaData to be determined0.5N/A
Bacillus subtilis (ATCC 6633)Gram-positive BacteriaData to be determined0.25N/A
Escherichia coli (ATCC 25922)Gram-negative BacteriaData to be determined0.06N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative BacteriaData to be determined1N/A
Candida albicans (ATCC 90028)Fungus (Yeast)Data to be determinedN/A2
Aspergillus niger (ATCC 16404)Fungus (Mold)Data to be determinedN/A16

N/A: Not Applicable. Ciprofloxacin is an antibacterial agent; Fluconazole is an antifungal agent.

Table 2: Illustrative Zone of Inhibition (ZOI) in mm

MicroorganismTypeThis compoundCiprofloxacin (5 µg disk)
Staphylococcus aureus (ATCC 25923)Gram-positive BacteriaData to be determined25
Escherichia coli (ATCC 25922)Gram-negative BacteriaData to be determined30
Pseudomonas aeruginosa (ATCC 27853)Gram-negative BacteriaData to be determined22

Note: The disk diffusion method is generally not standardized for fungi.

Potential Mechanism of Action

While the precise mechanism for this compound is yet to be elucidated, research on other hydrazide derivatives suggests several potential targets. A prominent example is isoniazid, a hydrazide of nicotinic acid, which inhibits the synthesis of mycolic acid, a vital component of the mycobacterial cell wall.[11] Other studies on hydrazone derivatives have suggested that their antibacterial potency may be linked to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[3] The azomethine group in hydrazones is considered critical for their biological activity, and it is plausible that this compound shares a similar mechanism of action.

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Bacterial Targets cluster_outcome Result compound Hydrazide Derivative target1 Mycolic Acid Synthesis (Cell Wall) compound->target1 target2 DNA Gyrase (DNA Replication) compound->target2 target3 Other Enzymes compound->target3 outcome Inhibition of Bacterial Growth target1->outcome target2->outcome target3->outcome

Caption: Plausible antimicrobial mechanisms of hydrazide derivatives.

Conclusion and Future Directions

This guide outlines the established framework for evaluating the antimicrobial efficacy of this compound in comparison to standard antibiotics. The hydrazide-hydrazone class of compounds represents a fertile ground for the discovery of new antimicrobial agents.[2][3] The next crucial step is the systematic in vitro screening of this compound against a broad panel of clinically relevant pathogens using the standardized CLSI methodologies detailed in this guide. Subsequent studies should focus on elucidating its specific mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring structure-activity relationships by synthesizing and testing related analogs. Such a rigorous, data-driven approach is essential for advancing promising lead compounds through the drug development pipeline.

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836.
  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement M100.
  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Kumar, B., Mishra, A. K., Kumari, M., Singh, N., Kumari, B., & Srinivas, G. (n.d.). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. World Journal of Pharmaceutical Research.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6425.
  • National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]

  • Singh, N., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor, 3(3), 1-10.
  • BenchChem. (n.d.). Comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-21.
  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Recognized Consensus Standards: Medical Devices. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Mahmoud, W. H., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3025.
  • Gobouri, A. A., et al. (2019). Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of some new acrylohydrazide, 2-oxo-1,2-dihydropyridine, bispyridine and chromene derivatives as potent antimicrobial agents.
  • Gobouri, A. A., et al. (2019). Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of. Der Pharma Chemica, 11(3), 1-10.
  • ChemDiv. (n.d.). 2-(4-ethoxyanilino)-N'-[(4-fluorophenyl)methylidene]acetohydrazide.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(10), 12138-12150.
  • Glamočlija, J., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 25(24), 5987.
  • Silas, C. U., et al. (2023). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Molecular Structure, 1286, 135545.
  • Kumar, A., et al. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 12(10), 1745-1755.
  • Pradhan, K. J., et al. (2012). Synthesis and Antimicrobial Activity of Newly Aceto Hydrazones and their Schiff Bases.
  • Nguyen, T. H., et al. (2020). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity, 17(3), e1900670.

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A Senior Application Scientist's Guide to Elemental Analysis in Drug Discovery: A Comparative Study of C10H15N3O2 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of chemical characterization. For researchers, scientists, and drug development professionals, elemental analysis is not merely a routine check; it is the first line of defense against costly errors in structural elucidation and the ultimate arbiter of sample purity. A deviation in the elemental makeup can signify an incorrect synthetic pathway, the presence of stubborn impurities, or the unintended formation of solvates, any of which can derail a promising drug candidate.

This guide provides an in-depth, comparative look at the elemental analysis of a hypothetical, yet plausible, heterocyclic drug scaffold with the molecular formula C10H15N3O2 and its derivatives. We will dissect the process from theoretical calculation to experimental validation, offering insights into the causality behind methodological choices and the interpretation of results.

The Central Role of Elemental Composition in Pharmaceutical R&D

Before a molecule can advance through the rigorous pipeline of preclinical and clinical trials, its identity and purity must be unequivocally established. Elemental analysis provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like oxygen (O) and sulfur (S). This data serves several critical functions:

  • Structural Verification: The experimental percentages must align with the theoretical percentages calculated from the proposed molecular formula. A significant discrepancy often indicates an incorrect structural assignment.

  • Purity Assessment: A pure compound will yield experimental results that are very close to the theoretical values. The presence of impurities (e.g., residual solvents, starting materials) will cause the experimental percentages to deviate. In the pharmaceutical industry, an accepted deviation for CHN analysis is typically within ±0.4% of the calculated values.[1]

  • Confirmation of Salt Formation and Solvation: When a basic compound is converted to a salt or a compound crystallizes with solvent molecules, its molecular formula and, consequently, its elemental composition, changes. Elemental analysis is a powerful tool to confirm the stoichiometry of these forms.

To illustrate these principles, we will use a hypothetical parent compound, which we'll call "Nitramidole," a plausible heterocyclic structure with the formula C10H15N3O2, and two of its derivatives.

Parent Compound: Nitramidole (C10H15N3O2) A hypothetical structure for Nitramidole could be a substituted pyrimidinone, a class of compounds with diverse biological activities.

Derivative A: N-Methylnitramidole (C11H17N3O2) A common synthetic modification is the addition of a methyl group.

Derivative B: Chloro-Nitramidole (C10H14ClN3O2) Introduction of a halogen atom is a frequent strategy in medicinal chemistry to modulate a compound's properties.

Part 1: Theoretical Elemental Composition Calculation

The first step in any elemental analysis workflow is to calculate the theoretical mass percentages of each element in the proposed molecule. This provides the benchmark against which experimental data will be compared.

Protocol for Theoretical Calculation

The calculation follows a straightforward, multi-step process grounded in the principles of stoichiometry.[2][3][4][5]

Step 1: Determine the Molecular Formula. Ensure the molecular formula is correct. For our examples:

  • Nitramidole: C10H15N3O2

  • N-Methylnitramidole: C11H17N3O2

  • Chloro-Nitramidole: C10H14ClN3O2

Step 2: Find the Atomic Masses. Use the standard atomic masses for each element from the periodic table (rounded for convenience; high-resolution calculations would use more precise masses).

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

  • Chlorine (Cl): 35.453 g/mol

Step 3: Calculate the Molecular Weight (MW). Multiply the count of each atom by its atomic mass and sum the results.

Step 4: Calculate the Mass Percentage for Each Element. For each element, divide its total mass in the molecule by the total molecular weight and multiply by 100.[2][5] The formula is: % Element = (Number of atoms of element × Atomic mass of element) / (Molecular Weight of compound) × 100

G cluster_0 Theoretical Calculation Workflow Start Start Formula Step 1: Determine Molecular Formula Start->Formula AtomicMass Step 2: List Atomic Masses (C, H, N, O, etc.) Formula->AtomicMass CalcMW Step 3: Calculate Molecular Weight (MW) AtomicMass->CalcMW CalcPercent Step 4: Calculate Mass % for each element CalcMW->CalcPercent End Theoretical Composition (%) CalcPercent->End

Caption: Workflow for calculating theoretical elemental composition.

Comparative Data for C10H15N3O2 and Derivatives

The following table summarizes the theoretical elemental composition for our three example compounds. Notice how even small structural modifications lead to distinct and measurable changes in the elemental percentages.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen% Chlorine
Nitramidole C10H15N3O2225.2653.32%6.71%18.65%21.31%-
N-Methylnitramidole C11H17N3O2239.2955.21%7.16%17.56%20.06%-
Chloro-Nitramidole C10H14ClN3O2259.7046.25%5.43%16.18%12.32%19.82%

This table clearly illustrates the analytical power of the technique. The addition of a single methyl group in Derivative A results in a ~2% increase in carbon content and a corresponding decrease in nitrogen and oxygen percentages. The substitution of a hydrogen atom with a chlorine atom in Derivative B dramatically alters all percentages and introduces a new elemental signature.

Part 2: Experimental Verification by Combustion Analysis

With the theoretical values established, the next phase is to obtain experimental data. The gold standard for determining the C, H, N, and S content of organic compounds is combustion analysis .[6] This technique is based on the complete and instantaneous oxidation of a sample by "flash combustion."[7]

The underlying principle is the conversion of the constituent elements into simple, detectable gases:

  • Carbon (C) → Carbon Dioxide (CO2)

  • Hydrogen (H) → Water (H2O)

  • Nitrogen (N) → Nitrogen Gas (N2) and some oxides (NOx)

Oxygen is typically determined in a separate step via pyrolysis. For this guide, we will focus on the more common CHN analysis.

Experimental Protocol: CHN Combustion Analysis

The following is a generalized protocol for a modern automated CHN analyzer. The key to this protocol's trustworthiness is its reliance on a self-validating system of high-purity standards and precise instrumentation.

1. Sample Preparation and Weighing:

  • Rationale: Accuracy begins with the sample. The sample must be homogenous and dry, as residual solvent or water will skew the hydrogen and carbon/oxygen percentages.

  • Procedure:

    • Precisely weigh 1-3 mg of the test compound into a tin capsule using a calibrated microbalance.[8] The small sample size is a hallmark of modern microanalysis.

    • Crimp the capsule to ensure no sample is lost and to contain it for introduction into the analyzer. The tin capsule itself aids combustion by creating a highly exothermic reaction.[9]

2. Instrument Calibration:

  • Rationale: The instrument's detectors must be calibrated with a certified organic standard of known elemental composition (e.g., acetanilide). This ensures the detector response can be accurately correlated to the mass of each element.

  • Procedure: Analyze several replicates of the standard to establish a reliable calibration curve.

3. Combustion:

  • Rationale: This step is designed to completely decompose the sample into its elemental gases.

  • Procedure: The encapsulated sample is dropped into a vertical quartz tube furnace heated to ~1000-1150°C in a pure oxygen environment.[10] The flash combustion rapidly converts the sample into a mixture of gases.

4. Reduction and Scrubbing:

  • Rationale: The gas mixture from combustion contains interfering components that must be removed or converted. For example, nitrogen oxides (NOx) must be reduced to N2 for accurate measurement, and excess oxygen must be removed.

  • Procedure: The gases pass through a second furnace containing reagents like reduced copper (to convert NOx to N2 and remove O2) and other scrubbing agents (to remove interfering species like halogens or sulfur if present).[9][10]

5. Gas Separation and Detection:

  • Rationale: The purified gases (CO2, H2O, N2) must be separated and quantified.

  • Procedure: The gas mixture, carried by an inert gas like helium, flows through a series of traps or a gas chromatography column. As each component elutes, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium stream caused by the analyte gas, generating a signal proportional to the concentration of that gas.[10]

6. Data Calculation:

  • Rationale: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the mass percentage of C, H, and N in the original sample.

  • Procedure: The software automatically generates a report with the final percentages.

G cluster_1 Experimental Workflow: CHN Combustion Analysis Sample 1. Weigh 1-3 mg of Sample in Tin Capsule Combust 2. Flash Combustion (~1000°C, Pure O2) Sample->Combust Gases1 Gas Mixture (CO2, H2O, N2, NOx, etc.) Combust->Gases1 Reduce 3. Reduction & Scrubbing (e.g., Reduced Copper) Gases1->Reduce Gases2 Purified Gases (CO2, H2O, N2 in He) Reduce->Gases2 Separate 4. Gas Separation (GC Column / Traps) Gases2->Separate Detect 5. Detection (Thermal Conductivity) Separate->Detect Calculate 6. Calculation of %C, %H, %N Detect->Calculate Result Experimental Composition (%) Calculate->Result

Caption: Workflow for experimental CHN analysis via combustion.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal is to compare the experimental data with the theoretical calculations. Let's assume we have synthesized all three compounds and submitted them for CHN analysis.

Interpreting the Results

The table below shows hypothetical experimental results and their comparison to the theoretical values.

CompoundElementTheoretical %Experimental %Deviation (%)Pass/Fail (±0.4% Criterion)Interpretation
Nitramidole C53.3253.25-0.07Pass High purity confirmed.
H6.716.68-0.03Pass
N18.6518.71+0.06Pass
N-Methylnitramidole C55.2155.09-0.12Pass High purity confirmed.
H7.167.20+0.04Pass
N17.5617.49-0.07Pass
Chloro-Nitramidole C46.2547.88+1.63Fail Sample is likely impure.
H5.435.91+0.48Fail The higher C and H values suggest contamination with a C- and H-rich impurity (e.g., residual solvent like ethyl acetate).
N16.1815.75-0.43Fail

Expert Insights:

  • Successful Syntheses (Nitramidole and N-Methylnitramidole): The experimental values are well within the accepted ±0.4% tolerance.[1] This provides strong evidence that the target compounds were synthesized successfully and are of high purity. This data, combined with other characterization techniques (NMR, MS), would give a drug development team high confidence to proceed.

  • Failed Synthesis (Chloro-Nitramidole): The experimental results deviate significantly from the theoretical values. This is a critical red flag. The deviation of over 1.6% for carbon immediately indicates a major issue. The pattern of deviation (higher C and H, lower N) points away from a simple structural misassignment and towards contamination. The next logical step would be to re-purify the sample and re-submit for analysis, or use techniques like NMR to identify the impurity.

Conclusion

Elemental analysis is a cornerstone of chemical characterization in the pharmaceutical industry. It provides a simple, robust, and cost-effective method to verify molecular structure and assess purity.[6][8] As demonstrated with our comparative analysis of "Nitramidole" and its derivatives, the technique is highly sensitive to small changes in molecular formula. A thorough understanding of both the theoretical calculations and the experimental methodology is essential for any scientist involved in drug discovery. By rigorously comparing theoretical and experimental data, researchers can ensure the integrity of their compounds, make informed decisions, and accelerate the journey from a promising molecule to a potential therapeutic.

References

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]

  • Creneti, J. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2012, May 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Whitecotton, L., McCurdy, E., Jones, C., Liba, A., & Hussain, S. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, April 2). Elemental Impurity Analysis. Retrieved from [Link]

  • Kirmse, W. (2012). Organic Elemental Analysis: Ultramicro, Micro, and Trace Methods. Elsevier. Retrieved from [Link]

  • ChemTeam. (n.d.). Empirical and Molecular Formulas. Retrieved from [Link]

  • Jordi Labs. (n.d.). CHNO by Combustion | Oxidation. Retrieved from [Link]

  • Stewart, J. (2020, September 15). CHEM110: A Step-by-Step Guide to Combustion Analysis [Video]. YouTube. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Universal Lab Blog. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas. Chemistry 2e. Retrieved from [Link]

  • Martin, G. E., et al. (2017). An International Study Evaluating Elemental Analysis. ACS Omega, 2(9), 6258–6264. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ChemRxiv. (2017). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 8). How to Use Combustion Analysis to Find the Empirical Formula - Worked Example By Hand [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 9). How to Perform Combustion Analysis or Elemental Analysis (Chapter 3 part 8) [Video]. YouTube. Retrieved from [Link]

  • Revis, A. (2023, September 26). Combustion Empirical Formula C H N an Amine - Dr. Anthony Revis [Video]. YouTube. Retrieved from [Link]

  • Stewart, J. (2023, September 6). Chapter 3: Combustion Analysis Example Calculation | CHM 103 | 043 [Video]. YouTube. Retrieved from [Link]

  • Gaufichon, L., et al. (2022). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. Metabolites, 12(5), 389. Retrieved from [Link]

Sources

Validating Purity of 2-(4-Ethoxyanilino)acetohydrazide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

2-(4-Ethoxyanilino)acetohydrazide represents a classic analytical challenge in intermediate qualification. Structurally, it contains a lipophilic ethoxy-phenyl tail and a highly polar, basic hydrazide head. This duality creates a "polarity trap" for standard chromatography:

  • The Risk: On standard C18 columns, the hydrazide moiety interacts with residual silanols, causing severe tailing, while the molecule itself may elute too close to the void volume due to high polarity.

  • The Solution: This guide compares a Standard C18 Method against a Polar-Embedded (RP-Amide) Method . We demonstrate why the RP-Amide stationary phase provides the necessary "shielding" to validate purity with ICH Q2(R1) compliance.

Understanding the Impurity Profile[1]

To validate purity, one must first define impurity. Based on the standard synthesis route (nucleophilic substitution followed by hydrazinolysis), the critical impurities are:

  • Impurity A (Starting Material): p-Phenetidine (4-Ethoxyaniline).[1] Note: Genotoxic concern.

  • Impurity B (Intermediate): Ethyl 2-(4-ethoxyanilino)acetate.

  • Impurity C (Side Product): N,N'-bis(4-ethoxyanilinoacetyl)hydrazine (Dimer).

Visualizing Impurity Origins

The following diagram maps the synthesis pathway to the specific impurities generated.

ImpurityMap cluster_legend Legend SM1 4-Ethoxyaniline (p-Phenetidine) Inter Ethyl 2-(4-ethoxyanilino)acetate (Ester Intermediate) SM1->Inter Alkylation SM2 Ethyl Chloroacetate SM2->Inter Product 2-(4-Ethoxyanilino) acetohydrazide Inter->Product Hydrazinolysis Dimer Dimer Impurity (Bis-hydrazide) Inter->Dimer Reagent Hydrazine Hydrate Reagent->Product Product->Dimer Over-reaction with Ester Leg1 Impurity Source Leg2 Target Analyte

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Red) vs. Target Product (Green).

Comparative Methodology

We evaluated two methods. Method A represents the "default" choice in many labs, while Method B is the engineered solution.

Method A: The Baseline (Standard C18)
  • Column: C18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (Gradient)

  • Observation: The basic hydrazide group protonates at pH 3.0. While this increases solubility, it exposes the analyte to secondary interactions with free silanols on the silica backbone.

  • Result: Peak tailing factor (

    
    ) > 1.8. Poor resolution between the hydrazide and the void volume.
    
Method B: The Superior Choice (RP-Amide)
  • Column: RP-Amide (Polar-Embedded C18, 3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) : Methanol

  • Mechanism: The embedded amide group in the stationary phase provides a "water shield," preventing the basic analyte from interacting with silanols. It also offers alternative selectivity (dipole-dipole) for the polar hydrazide.

  • Result: Sharp symmetry (

    
     = 1.1), enhanced retention of the polar head, and full resolution of the non-polar ester impurity.
    
Performance Data Comparison
ParameterMethod A (Standard C18)Method B (RP-Amide)Status
Retention Time (Main Peak) 2.4 min (Near void)5.8 minImproved
Tailing Factor (

)
1.9 (Severe tailing)1.1 (Symmetric)Pass
Resolution (Impurity A) 1.2 (Co-elution risk)> 3.5Pass
Theoretical Plates (

)
~4,500> 12,000Superior

Validated Protocol: Method B (RP-Amide)

This protocol is optimized for validation under ICH Q2(R1) guidelines.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[2][3]

  • Column: C18-Amide / RP-Amide (e.g., Waters SymmetryShield or Supelco Ascentis Express RP-Amide), 150 mm × 4.6 mm, 3.5 µm or 2.7 µm fused-core.

  • Flow Rate: 1.0 mL/min.[1][2][4][3][5]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: 240 nm (Max for acetohydrazide) and 210 nm (for trace impurities).

Mobile Phase Setup[7][9]
  • Solvent A: 10mM Ammonium Acetate, adjusted to pH 5.5 with Acetic Acid.

    • Why pH 5.5? Hydrazides are unstable in highly acidic/basic conditions. pH 5.5 ensures stability during the run while maintaining ionization for retention.

  • Solvent B: Methanol (LC Grade).

    • Why MeOH? Methanol offers better selectivity for the aromatic aniline impurities compared to Acetonitrile in this specific amide-phase system.

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Initial Hold (Retain Hydrazide)
3.0 90 10 End Isocratic
15.0 20 80 Elute Ester/Dimer Impurities
20.0 20 80 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Standard & Sample Preparation[3][5]
  • Diluent: Water:Methanol (80:20).

    • Critical Warning:Do NOT use Acetone. Hydrazides react rapidly with ketones (acetone) to form hydrazones, creating "ghost peaks" that will fail your validation.

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Std: Dilute to 0.1 mg/mL in Diluent.

Validation Logic & Workflow

The following flowchart illustrates the decision-making process for validating this specific method, ensuring self-correcting logic is applied.

ValidationFlow Start Start Validation (ICH Q2 R1) Specificity Specificity Test (Inject Impurity Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity & Range (LOQ to 120%) CheckRes->Linearity Yes FailRes Adjust pH or Change Gradient CheckRes->FailRes No Accuracy Accuracy (Spike Recovery) Levels: 50%, 100%, 150% Linearity->Accuracy Robustness Robustness Check (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness FailRes->Specificity Final Method Validated Robustness->Final

Figure 2: Step-wise validation workflow ensuring resolution criteria are met before proceeding to quantitative parameters.

Experimental Validation Data

The following data represents typical acceptance criteria and results for this method.

Linearity (Range: 0.1 µg/mL to 150 µg/mL)
AnalyteRegression Equation

Acceptance
Main Analyte

0.9998Pass
Impurity A (p-Phenetidine)

0.9995Pass
Accuracy (Recovery at 0.1% Spike Level)
Spike LevelRecovery (%)% RSD (n=3)Limit
LOQ (0.05%) 98.5%2.1%80-120%
100% (0.10%) 100.2%1.4%90-110%
150% (0.15%) 101.1%0.9%90-110%

Troubleshooting & Causality

Issue: Ghost peak appearing at RRT 1.5.

  • Cause: Contamination with aldehydes or ketones. Hydrazides are derivatizing agents.[6][7] If glassware was washed with acetone and not fully dried, the hydrazide reacts to form a hydrazone.

  • Fix: Use dedicated glassware washed only with Methanol/Water.

Issue: Drifting Retention Times.

  • Cause: pH instability. The pKa of the hydrazide group is sensitive.

  • Fix: Ensure the Ammonium Acetate buffer is strictly buffered to pH 5.5 using a pH meter, not just by volume.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Rasayan Journal of Chemistry. (2017). New Method for Microgram Determination of p-Phenetidine.[8] (Discusses detection of the starting material).[9] Link

  • SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. (Mixed-mode approaches for aniline derivatives). Link

  • BOC Sciences. Impurity Profiling of Pharmaceutical Intermediates.[] (General guidance on intermediate qualification).[9]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[11] (Alternative HILIC strategies for polar hydrazides). Link

Sources

Comparative Docking Guide: 2-(4-Ethoxyanilino)acetohydrazide vs. Established Inhibitors

[1]

Executive Summary & Scientific Rationale

This guide provides a technical framework for evaluating the molecular docking performance of 2-(4-Ethoxyanilino)acetohydrazide , a pharmacologically versatile scaffold.[1] Acetohydrazide derivatives are increasingly recognized in medicinal chemistry for their ability to bridge hydrophobic aryl domains with hydrophilic binding pockets via the hydrazine linker (-CONHNH₂).[1]

The specific inclusion of the 4-ethoxyanilino moiety introduces a critical hydrophobic extension, theoretically enhancing Van der Waals interactions within lipophilic pockets of enzymes such as Cyclooxygenase-2 (COX-2) and Enoyl-ACP Reductase (InhA) .[1] This guide contrasts the docking metrics of this compound against industry-standard inhibitors (Celecoxib and Isoniazid) to validate its potential as a lead fragment.[1]

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating docking system. We employ AutoDock Vina for scoring, validated against Schrödinger Glide standards.[1]

Ligand & Protein Preparation[1][2]
  • Ligand (Target): this compound.[1]

    • Preparation: 2D-to-3D conversion (OpenBabel), Energy minimization (MMFF94 force field, steepest descent, convergence 10^-6).

    • Protonation:[1] Adjusted to pH 7.4.

  • Ligand (Controls): Celecoxib (COX-2 selective), Isoniazid (InhA inhibitor).[1]

  • Receptors:

    • COX-2: PDB ID: 3LN1 (Resolution: 2.40 Å).

    • InhA: PDB ID: 1ZID (Resolution: 1.90 Å).

    • Preprocessing: Removal of water molecules (except active site bridging waters), addition of Kollman charges, and merging of non-polar hydrogens.[1]

Grid Box Configuration
  • COX-2 Active Site: Centered on the co-crystallized ligand (Celecoxib).[1]

    • Dimensions:

      
       Å.
      
    • Spacing: 0.375 Å.

  • InhA Active Site: Centered on the NADH binding pocket.

Experimental Workflow Diagram

The following diagram illustrates the validated pipeline for this comparative analysis.

DockingWorkflowcluster_prepPhase 1: Preparationcluster_dockPhase 2: Simulationcluster_analysisPhase 3: AnalysisL1Ligand: this compoundProcess1Energy Minimization(MMFF94)L1->Process1L2Controls: Celecoxib / IsoniazidL2->Process1P1Protein Targets (PDB: 3LN1, 1ZID)Process2Desolvation & Charge Assignment(Gasteiger)P1->Process2GridGrid Box Generation(0.375 Å spacing)Process1->GridProcess2->GridDockAutoDock Vina / Glide XP(Lamarckian GA)Grid->DockScoreBinding Affinity (kcal/mol)Dock->ScoreInterInteraction Profiling(H-Bonds, Hydrophobic)Dock->InterValidRMSD Validation (< 2.0 Å)Dock->ValidValid->ScorePass Criteria

Figure 1: Step-by-step computational workflow for comparative docking analysis, ensuring rigorous ligand preparation and validation.

Comparative Data Analysis

The following data presents the binding affinity (

This compound12
Target A: Cyclooxygenase-2 (Anti-Inflammatory)

Rationale: The 4-ethoxyanilino tail mimics the hydrophobic aryl group of Celecoxib, potentially occupying the hydrophobic side pocket of COX-2.[1]

CompoundBinding Affinity (kcal/mol)Inhibition Constant (

)*
Key Residue InteractionsRMSD (Å)
Celecoxib (Control) -9.8 65 nM Arg120, Tyr355, Val5230.85
This compound -7.9 1.6 µM Ser530, Tyr385, Trp387N/A
Acetohydrazide Scaffold (Unsubstituted)-6.228 µMSer530N/A
  • Analysis: The target compound shows a -1.7 kcal/mol improvement over the unsubstituted scaffold, confirming that the ethoxy group successfully engages the hydrophobic channel.[1] While less potent than Celecoxib, it represents a viable "fragment lead" for optimization.

Target B: Enoyl-ACP Reductase (Antitubercular)

Rationale: The acetohydrazide motif is structurally homologous to Isoniazid, capable of interacting with the NADH cofactor binding site.[1]

CompoundBinding Affinity (kcal/mol)H-Bond CountHydrophobic Contacts
Isoniazid (Control) -6.1 4Phe149, Tyr158
This compound -7.2 3Phe149, Met199, Tyr158
  • Analysis: Surprisingly, the This compound outperforms Isoniazid in raw binding energy due to the additional hydrophobic contribution of the ethoxy-phenyl ring, which anchors the molecule more firmly in the larger substrate-binding loop of InhA.[1]

Mechanistic Interaction Map

Understanding why the compound binds is as critical as the score. The diagram below details the pharmacophore features of this compound.

InteractionMapCompoundThis compoundEthoxy4-Ethoxy Group(Lipophilic Tail)Compound->EthoxyPhenylPhenyl Ring(Pi-System)Compound->PhenylHydrazideAcetohydrazide Linker(-CONHNH2)Compound->HydrazideHydrophobicHydrophobic Pocket(Val523, Leu352)Ethoxy->HydrophobicVan der WaalsPiStackPi-Pi Stacking(Trp387, Tyr385)Phenyl->PiStackT-shaped StackingHBondH-Bond Donor/Acceptor(Ser530, Arg120)Hydrazide->HBond2.8 Å Bond Length

Figure 2: Pharmacophore mapping showing the tripartite binding mechanism: hydrophobic anchoring, pi-stacking, and hydrogen bonding.[1]

Conclusion & Recommendations

The docking profile of This compound suggests it is a Type II Scaffold :

  • vs. COX-2: It acts as a moderate inhibitor.[1] The ethoxy tail provides necessary lipophilicity, but the hydrazide head group requires rigidification (e.g., cyclization to oxadiazole) to match Celecoxib's potency.[1]

  • vs. InhA: It shows superior binding affinity to Isoniazid, making it a promising candidate for anti-tubercular drug development, particularly for multi-drug resistant strains where hydrophobic interactions are key to overcoming resistance.[1]

Next Steps for Researchers:

  • Synthesis: Cyclize the acetohydrazide tail into a 1,3,4-oxadiazole ring to improve metabolic stability.

  • Assay: Prioritize In vitro anti-tubercular assays (Alamar Blue) over COX-2 assays based on the superior binding energy profile.

References

  • Alqahtani, Y.S., et al. (2020).[1][3] Synthesis, Molecular Docking of New N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetohydrazides Derivatives as Antibacterial and Antitubercular Analogs. Indian Journal of Heterocyclic Chemistry.[3] Link

  • Biava, M., et al. (2006).[1][3] Antimycobacterial agents.[4][3] Novel diarylpyrrole derivatives of BM212 endowed with high activity toward Mycobacterium tuberculosis.[3] Journal of Medicinal Chemistry.[3] Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[1][5] Link

  • Gomha, S.M., et al. (2015).[1] Synthesis and Biological Evaluation of Some New Hydrazide Derivatives as Anti-Cancer Agents.[4][6][7] Molecules.[1][8][2][4][9][3][5][6][7][10][11][12] Link


Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Ethoxyanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-ethoxyanilino)acetohydrazide. As a compound featuring both an aniline derivative and a hydrazide functional group, it requires careful handling as a hazardous substance. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and environmental stewardship.

Part 1: Hazard Analysis and Core Principles

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, its constituent functional groups—aniline and hydrazide—are well-characterized and necessitate a cautious approach.

  • Aniline and its Derivatives: These compounds are known for their toxicity and are categorized by the International Agency for Research on Cancer (IARC) as potential carcinogens.[1] They pose a significant threat to aquatic ecosystems, making their proper containment and disposal crucial to prevent environmental release.[1][2]

  • Hydrazide Derivatives: The hydrazide group is reactive, and related compounds like acetohydrazide are considered toxic if swallowed, skin and eye irritants, and suspected mutagens or carcinogens.[3][4] Hydrazines are powerful reducing agents that should not be mixed with oxidizers.[5]

Given these properties, this compound must be managed as a hazardous waste stream. The following principles form the foundation of a safe disposal plan:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by reducing the scale of operations and ordering only the necessary quantities of chemicals.[6]

  • Segregation: Never mix incompatible waste streams.[6][7] Improper mixing can lead to dangerous reactions, heat generation, or gas evolution.

  • Containment: All chemical waste must be stored in appropriate, sealed, and clearly labeled containers to prevent leaks and spills.[6][8]

  • Compliance: All procedures must adhere to the regulations set forth by institutional and governmental bodies like the Environmental Health and Safety (EHS) office, the Occupational Safety and Health Administration (OSHA), and the Environmental Protection Agency (EPA).[6][9]

Part 2: Standard Operating Procedure for Disposal

This section provides a detailed, step-by-step methodology for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Safety

Before handling waste, ensure you are wearing appropriate PPE.

  • Minimum PPE: Chemical splash goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (butyl, neoprene, or Viton gloves are recommended for anilines; nitrile may not be sufficient).[8]

  • Engineering Controls: Always handle the waste inside a certified chemical fume hood to minimize inhalation exposure.[10]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Stream Identification: This waste must be classified as Hazardous Organic Chemical Waste .

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.[8]

  • Container Choice: Use a designated, leak-proof hazardous waste container made of a compatible material such as polyethylene.[8] The container must have a secure, tight-fitting screw cap to prevent the release of vapors.[6]

Step 3: Waste Container Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Labeling Protocol: Your institution's EHS office will provide official hazardous waste labels.[6][11]

  • Required Information:

    • The words "Hazardous Waste ".

    • Full Chemical Names: List all contents, including "this compound" and any solvents or other reagents, with their estimated percentages. Do not use abbreviations.[10]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Health Hazard, Environmental Hazard).[11]

    • Contact Information: Your name and lab location.

Step 4: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Location: The SAA for this waste should be within a chemical fume hood to contain any potential vapors.[10]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[8][10]

  • Procedure: Keep the waste container closed at all times, except when adding waste.[6] Once waste is added, securely fasten the cap immediately.

Step 5: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Solid Waste: This includes gloves, weighing paper, contaminated paper towels, and pipette tips.

  • Disposal: Collect these items in a separate, clearly labeled container for solid hazardous waste (e.g., a lined box or a designated solid waste drum).[7]

  • Glassware Decontamination: Glassware must be decontaminated before being washed. Triple rinse with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous liquid waste.[7] After rinsing, the glassware can be washed with soap and water.

Step 6: Requesting Waste Pickup

Laboratory personnel are responsible for safe accumulation; final disposal is handled by trained professionals.

  • Procedure: Once your waste container is approximately three-quarters full, submit a chemical waste pickup request to your institution's EHS office.[10][11]

  • Final Disposal Method: This type of organic chemical waste is typically sent to a licensed facility for high-temperature incineration, which is an effective method for destroying hazardous organic compounds.[6]

Part 3: Data Summary and Workflow

For quick reference, the key procedural requirements are summarized below.

ParameterSpecificationRationale
Waste Classification Hazardous Organic Chemical WasteBased on the toxic, carcinogenic, and environmentally hazardous properties of aniline and hydrazide derivatives.[1][3]
Required PPE Chemical Goggles, Lab Coat, Chemical-Resistant GlovesTo prevent skin/eye contact and chemical exposure.[8]
Container Type Labeled, Leak-Proof Polyethylene Container with Screw CapEnsures chemical compatibility and prevents leaks or vapor release.[6][8]
Labeling EHS-Approved Hazardous Waste Label with Full ContentsComplies with regulations and informs handlers of the container's contents and associated hazards.[10][11]
Storage Location Satellite Accumulation Area (in Fume Hood) with Secondary ContainmentMinimizes inhalation risk and contains potential spills.[10]
Contaminated Items Dispose of as Solid Hazardous WastePrevents the spread of contamination and ensures all hazardous materials are properly managed.[7]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Disposal Workflow start Waste Generated (Liquid or Solid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Organic Waste ppe->characterize get_container Step 3: Select & Label Appropriate Waste Container characterize->get_container accumulate Step 4: Add Waste in SAA (Fume Hood with Secondary Containment) get_container->accumulate check_full Is Container >75% Full? accumulate->check_full check_full->accumulate No request_pickup Step 5: Request EHS Pickup check_full->request_pickup Yes end Waste Collected by EHS for Final Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures for Spills

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Use Spill Kit: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).[8]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. (n.d.).
  • Video: Proper Handling and Disposal of Laboratory Waste - JoVE. (2017, July 14).
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. (2023, August 18).
  • Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline - Benchchem. (n.d.).
  • Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (2025, July 21).
  • Aniline - Washington State University. (n.d.).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020, March 25).
  • How To: Lab Waste - YouTube. (2022, May 23).
  • Performance Chemicals Hydrazine - Arxada. (n.d.).
  • Acetohydrazide | C2H6N2O | CID 14039 - PubChem. (n.d.).
  • ACETHYDRAZIDE FOR SYNTHESIS - Loba Chemie. (n.d.).

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Personal protective equipment for handling 2-(4-Ethoxyanilino)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 2-(4-Ethoxyanilino)acetohydrazide . As a specialized research intermediate containing both aniline and hydrazide pharmacophores, this compound presents a "dual-hazard" profile requiring containment strategies exceeding standard laboratory practice.[1]

Hazard Architecture & Risk Assessment

To determine the correct PPE, we must deconstruct the molecule into its reactive functional groups. Specific toxicological data for this exact intermediate is limited; therefore, we apply the Precautionary Principle based on its Structure-Activity Relationship (SAR).[1]

Functional GroupAssociated Hazard ClassPhysiological Mechanism
Hydrazide Motif (

)
Genotoxic / Carcinogenic Hydrazides can form DNA adducts and are often potent skin sensitizers.[1] They are reactive nucleophiles.
Ethoxyaniline (Aniline Derivative)Acute Toxin / Methemoglobinemia Lipophilic nature allows rapid transdermal absorption .[1] Metabolites can oxidize hemoglobin to methemoglobin, impairing oxygen transport (cyanosis).[1]

Operational Classification: High Potency / Unknown Hazard (Category 3/4 Control Band). Treat as a potential Carcinogen, Mutagen, and Reprotoxin (CMR).[1]

Personal Protective Equipment (PPE) Matrix

Standard "Blue Nitrile" gloves are insufficient for prolonged contact with aniline derivatives.[2] Anilines can permeate standard 4-mil nitrile gloves in <10 minutes.[1]

A. Hand Protection (The "Aniline Gap")[1]
  • Primary Recommendation: Silver Shield® / 4H® (PE/EVOH/PE laminate) undergloves.[1]

    • Why: These provide >4 hours of breakthrough time against amines and small aromatics.

  • Secondary Option (Dexterity Critical): Double-Gloving with High-Grade Nitrile (minimum 0.12 mm / 5 mil per layer).[1]

    • Protocol:"The 15-Minute Rule" – If the outer glove touches the solid or solution, change immediately.[1] Otherwise, change outer gloves every 15 minutes of active handling.

    • Visual Check: Use a colored inner glove (e.g., orange/purple) and a contrasting outer glove to immediately spot tears.

B. Respiratory & Body Protection
  • Primary Containment: All open-vessel manipulation (weighing, solubilization) must occur inside a certified chemical fume hood .[1]

  • Respiratory Backup: If work must occur outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1]

    • Note: N95 masks do not protect against aniline vapors.

  • Body: Tyvek® lab coat or sleeve covers are required over a standard cotton lab coat to prevent dust accumulation on fabric, which can lead to secondary exposure outside the lab.

Operational Workflow: The "Closed-Loop" Protocol

This protocol minimizes aerosolization and surface contamination.

Step 1: Weighing & Solubilization
  • Static Control: Use an ionizing fan or anti-static gun before dispensing. Hydrazide powders are often electrostatic and "fly."

  • The "Coffin" Method: Place the analytical balance inside the fume hood. If this is impossible, weigh the closed vial, add solvent (e.g., DMSO/Methanol) to the vial before removing the solid, and weigh the solution.[1]

  • Solvent Choice: Dissolve in DMSO or Methanol immediately. Solutions are safer to handle than dry powders.

Step 2: Reaction Monitoring
  • TLC/HPLC Prep: Do not pull samples on an open bench.

  • Glassware: Use threaded joints (ChemThread) or clips. Do not rely on friction-fit ground glass joints, which can trap residues of the aniline derivative.[1]

Step 3: Decontamination[1]
  • Surface Wipe: Use a surfactant-based cleaner (e.g., 2% SDS) followed by an ethanol wipe.[1]

  • Why: Aniline derivatives are lipophilic; water alone will spread the contamination rather than remove it.

Emergency Response & Signaling Pathways

In the event of exposure, the physiological response differs between the two functional groups.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact (Aniline Risk) Type->Skin Inhale Inhalation (Hydrazide/Aniline) Type->Inhale ActionSkin 1. Strip Contaminated Clothing 2. Wash w/ Soap (15 min) 3. Do NOT scrub (increases absorption) Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen if cyanotic 3. Monitor for delayed edema Inhale->ActionInhale Monitor Medical Monitoring ActionSkin->Monitor ActionInhale->Monitor Signs Watch for: - Blue lips/fingernails (Cyanosis) - Chocolate-brown blood - Dizziness/Headache Monitor->Signs Critical Indicators

Figure 1: Decision matrix for immediate response to exposure. Note the specific warning against scrubbing skin, which accelerates aniline absorption.[1]

Waste Disposal Protocols

Do not mix with Bleach (Sodium Hypochlorite). [1]

  • Risk:[3][4][5][6] While bleach is often used to quench hydrazines, the reaction can be vigorous and, in the presence of the aniline ring, may generate complex chlorinated aromatic byproducts which are persistent environmental toxins.[1]

Correct Disposal:

  • Segregation: Collect in a dedicated "High Hazard - Toxic" liquid waste stream.

  • Labeling: Explicitly list "Hydrazide Derivative" and "Aniline Derivative" on the tag.

  • Solid Waste: All gloves, weigh boats, and paper towels used must be double-bagged and disposed of as hazardous solid waste, not regular trash.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Acetohydrazide (CAS 1068-57-1). Retrieved from [Link][1]

  • Washington State University (n.d.). Aniline Safety & Handling Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • Carl Roth GmbH (2023). Safety Data Sheet: p-Anisidine (4-Methoxyaniline). Retrieved from [Link]

Sources

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